Chst15-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHFNDPXNWVTL-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Chst15-IN-1 in Chondroitin Sulfate E (CS-E) Sulfation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate proteoglycans (CSPGs) are key components of the extracellular matrix and play a critical role in various physiological and pathological processes, including neural development, injury-induced glial scar formation, and cancer progression. The biological activity of CSPGs is largely determined by their sulfation patterns, with specific sulfation motifs mediating distinct cellular responses. One such motif, Chondroitin Sulfate E (CS-E), characterized by sulfation at both the C-4 and C-6 positions of the N-acetylgalactosamine (GalNAc) residue, has been identified as a potent inhibitor of axon regeneration. The biosynthesis of the CS-E motif is catalyzed by the enzyme N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, also known as Carbohydrate Sulfotransferase 15 (CHST15).[1]
Given the inhibitory role of CS-E in neural repair, CHST15 has emerged as a promising therapeutic target for promoting nerve regeneration after injury. Chst15-IN-1 is a potent and selective small-molecule inhibitor of CHST15.[2][3] This technical guide provides an in-depth overview of the role of this compound in the sulfation of CS-E, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a reversible covalent inhibitor of CHST15.[2] Its mechanism of action is attributed to the presence of an α,β-unsaturated cyanoacrylamide moiety, which acts as an electrophile that can react with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site.[2][4] This covalent interaction is reversible, allowing for a dynamic inhibition of CHST15 activity.[2] Kinetic analyses have demonstrated that longer pre-incubation times of this compound with the enzyme lead to greater inhibition, which is consistent with a covalent mechanism.[2] However, the enzyme's activity can be rapidly restored upon dilution, confirming the reversible nature of the inhibition.[2]
Quantitative Data
The inhibitory potency of a precursor to this compound, referred to in the literature as compound 34, has been characterized against CHST15 and other related sulfotransferases. The following table summarizes the available quantitative data.
| Enzyme | IC50 Value (μM) | Reference |
| Chst15 (Carbohydrate Sulfotransferase 15) | 2.0 - 2.5 | [2] |
| Chst11 (Chondroitin 4-O-Sulfotransferase) | 2.0 - 2.5 | [2] |
| Ust (Chondroitin 2-O-Sulfotransferase) | 2.0 - 2.5 | [2] |
| Hs3st1 (Heparan 3-O-Sulfotransferase) | 2.0 - 2.5 | [2] |
| Sult1e1 (Cytosolic Sulfotransferase) | 19 - 42 | [2] |
| Sult2b1a (Cytosolic Sulfotransferase) | 19 - 42 | [2] |
| Sult2b1b (Cytosolic Sulfotransferase) | 19 - 42 | [2] |
In cellular assays, treatment of Neu7 astrocytes with 10 μM or 25 μM of the inhibitor showed a significant, dose-dependent decrease in cell-surface CS-E expression.[4]
Experimental Protocols
CHST15 Enzyme Inhibition Assay ([35S]-Labeling)
This assay directly measures the enzymatic activity of CHST15 by monitoring the incorporation of a radiolabeled sulfate group from [35S]-3'-phosphoadenosine 5'-phosphosulfate ([35S]-PAPS) into its substrate, Chondroitin Sulfate A (CS-A).
Materials:
-
Recombinant human CHST15
-
Chondroitin Sulfate A (CS-A) from bovine trachea
-
[35S]-PAPS
-
HEPES buffer (50 mM, pH 7.2)
-
Protamine chloride
-
Triton X-100
-
Dithiothreitol (DTT)
-
EDTA
-
This compound or other test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.2), 10 mM MnCl₂, 10 mM MgCl₂, 1.25 mg/mL protamine chloride, 0.1% Triton X-100, and 1 mM DTT.
-
Add 2 µg of CS-A as the acceptor substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding 50 ng of recombinant human CHST15 and 0.5 µCi of [35S]-PAPS.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters three times with 1 M NaCl and once with water to remove unincorporated [35S]-PAPS.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the [35S]-Labeling Enzyme Inhibition Assay.
Cell-Based Assay for CS-E Sulfation (Immunofluorescence)
This protocol describes the detection of CS-E on the surface of astrocytes using immunofluorescence, providing a method to assess the efficacy of this compound in a cellular context.
Materials:
-
Neu7 astrocyte cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Poly-D-lysine coated coverslips or chamber slides
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-CS-E monoclonal antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse IgM
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed Neu7 astrocytes on poly-D-lysine coated coverslips in a 24-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control (DMSO) for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CS-E antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of CS-E staining per cell to determine the dose-dependent effect of this compound.
Caption: Workflow for CS-E Immunofluorescence Staining in Astrocytes.
Signaling Pathways and Biological Effects
The inhibition of CHST15 by this compound leads to a reduction in the biosynthesis of CS-E. This has significant implications for overcoming the inhibitory environment of the glial scar that forms after central nervous system (CNS) injury.[5] CSPGs, particularly those containing the CS-E motif, are potent inhibitors of axonal growth.[6] They exert their effects by binding to neuronal receptors, which in turn activates intracellular signaling cascades that lead to growth cone collapse and inhibition of neurite outgrowth.
By reducing the levels of CS-E, this compound effectively diminishes the inhibitory signals mediated by CSPGs, thereby promoting an environment more conducive to axonal regeneration.[4] This can lead to enhanced motor function recovery and nerve tissue regeneration in in vivo models of spinal cord injury.[5]
Caption: Signaling pathway of this compound in promoting axon regeneration.
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for conditions where the inhibition of CS-E biosynthesis is desirable, particularly in the context of promoting neural repair after injury. Its well-characterized mechanism of action, potent inhibitory activity against CHST15, and demonstrated efficacy in cellular models make it a powerful modulator of CSPG-mediated signaling. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of CHST15 and the therapeutic potential of its inhibitors. As our understanding of the complex roles of specific chondroitin sulfate sulfation patterns continues to grow, selective inhibitors like this compound will be instrumental in dissecting these functions and developing novel therapeutic strategies.
References
- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 2. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 4. ptglab.com [ptglab.com]
- 5. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chst15-IN-1 in the Regulation of Glycosaminoglycan Sulfation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosaminoglycan (GAG) sulfation is a critical post-translational modification that dictates the biological functions of proteoglycans in a vast array of physiological and pathological processes. The specific patterns of sulfation on GAG chains, such as chondroitin sulfate (CS), create binding sites for signaling molecules, thereby modulating cell adhesion, migration, proliferation, and tissue morphogenesis. Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme responsible for the biosynthesis of chondroitin sulfate type E (CS-E), a highly sulfated GAG implicated in various diseases, including cancer, fibrosis, and neurological disorders.[1][2][3] Chst15-IN-1 is a potent and selective small-molecule inhibitor of CHST15 and other GAG sulfotransferases.[4][5][6] This technical guide provides an in-depth overview of the effects of this compound on GAG sulfotransferases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting GAG sulfation.
Introduction to Glycosaminoglycan Sulfotransferases and CHST15
Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units.[5] The sulfation of these chains, catalyzed by a family of sulfotransferase enzymes in the Golgi apparatus, generates immense structural diversity that underlies their functional specificity.[5][7] CHST15 is a type II transmembrane glycoprotein that catalyzes the transfer of a sulfo group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-position of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[2][8] This action converts chondroitin sulfate A (CS-A) to chondroitin sulfate E (CS-E).[2] Dysregulation of CHST15 activity and the subsequent overproduction of CS-E have been linked to the progression of various diseases, making it an attractive target for therapeutic intervention.[1][9][10][11][12]
This compound: A Potent Inhibitor of GAG Sulfotransferases
This compound is a cell-permeable, small-molecule inhibitor identified through high-throughput screening for its ability to block CHST15 activity.[4][5] It has been shown to be a potent, reversible-covalent inhibitor of CHST15.[6] Its inhibitory effects extend to other closely related GAG sulfotransferases, highlighting its potential as a tool to modulate overall GAG sulfation.[4][5][6]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound (referred to as compound 34 in the cited literature) against various sulfotransferases has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Substrate Type | IC50 (μM) | Reference |
| GAG Sulfotransferases | |||
| Chst15 (Human) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |
| Chst11 (Chondroitin 4-O-sulfotransferase) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |
| Ust (Chondroitin 2-O-sulfotransferase) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |
| Hs3st1 (Heparan 3-O-sulfotransferase 1) | Glycosaminoglycan | 2.0 - 2.5 | [4][5] |
| Cytosolic Sulfotransferases | |||
| Sult1e1 | Steroid | 19 - 42 | [4][5] |
| Sult2b1a | Steroid | 19 - 42 | [4][5] |
| Sult2b1b | Steroid | 19 - 42 | [4][5] |
| Sult1c1 | Small Molecule | >100 | [4][5] |
Table 1: Inhibitory activity of this compound against a panel of sulfotransferases. Data are presented as IC50 values in micromolar (μM).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on GAG sulfotransferase activity.
Enzyme-Coupled Fluorescence-Based High-Throughput Screening Assay
This assay is used for the initial screening and identification of Chst15 inhibitors.[4][5]
Principle: The activity of CHST15 is coupled to that of a cytosolic sulfotransferase, Sult1c1. CHST15 utilizes the sulfate donor PAPS, generating PAP as a byproduct. Sult1c1 then regenerates PAPS from PAP using a non-fluorescent substrate, 4-methylumbelliferyl sulfate (MUS), as the sulfate donor. This reaction releases the fluorescent product 4-methylumbelliferone (MU), which can be quantified to determine CHST15 activity. Inhibition of CHST15 leads to a decrease in the fluorescent signal.
Materials:
-
Recombinant human CHST15
-
Recombinant human Sult1c1
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Chondroitin Sulfate A (CS-A)
-
4-methylumbelliferyl sulfate (MUS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well or 1536-well microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, CS-A, MUS, and Sult1c1.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.
-
Add recombinant CHST15 to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity of 4-methylumbelliferone.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
[³⁵S]-Labeling Radiometric Assay
This is a direct and sensitive assay to validate the inhibitory activity of compounds identified from the primary screen.[4]
Principle: This assay directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]-PAPS into the GAG substrate, CS-A, catalyzed by CHST15. The radiolabeled product is then separated from the unreacted [³⁵S]-PAPS, and the radioactivity of the product is quantified by scintillation counting.
Materials:
-
Recombinant human CHST15
-
[³⁵S]-PAPS (radiolabeled sulfate donor)
-
Chondroitin Sulfate A (CS-A)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 1% Triton X-100, 10 mM MnCl2, 5 mM CaCl2, 1 mM DTT)
-
DEAE-Sephacel resin or similar anion exchange chromatography medium
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing assay buffer, CS-A, and the test inhibitor at various concentrations.
-
Add recombinant CHST15 to each reaction.
-
Initiate the reaction by adding [³⁵S]-PAPS.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a high concentration of non-radiolabeled PAPS or by heat inactivation.
-
Separate the [³⁵S]-labeled CS-A product from unreacted [³⁵S]-PAPS using anion exchange chromatography (e.g., passing the reaction mixture through a DEAE-Sephacel column).
-
Elute the [³⁵S]-labeled CS-A.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value as described for the fluorescence assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the workflows of the experimental protocols.
Signaling Pathways
Experimental Workflows
Therapeutic Implications and Future Directions
The development of this compound and other GAG sulfotransferase inhibitors opens new avenues for therapeutic intervention in a range of diseases. By modulating the sulfation patterns of GAGs, these small molecules can disrupt the pathological signaling cascades that drive disease progression.
-
Neuroregeneration: Over-sulfated CSPGs are major inhibitors of axonal regeneration after spinal cord injury.[4][5][13] By reducing the levels of CS-E, this compound has been shown to reverse CSPG-mediated inhibition of axonal growth, suggesting its potential as a therapeutic for promoting neuronal repair.[4][5][6][13]
-
Fibrosis: CHST15 is implicated in the pathogenesis of fibrosis in various organs, including the lungs and colon.[9][11] Inhibition of CHST15 has been shown to reduce collagen production and fibroblast activation, highlighting its potential as an anti-fibrotic agent.[9]
-
Cancer: Aberrant GAG sulfation is a hallmark of the tumor microenvironment and contributes to cancer cell proliferation, invasion, and metastasis.[1][3][10] Targeting CHST15 may represent a novel strategy to disrupt the tumor-promoting functions of the extracellular matrix.[1][3][10]
Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of this compound and related compounds for in vivo applications. Further elucidation of the complex interplay between specific GAG sulfation patterns and disease-relevant signaling pathways will be crucial for the successful clinical translation of this promising therapeutic approach.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GAG sulfation in health and disease. Its ability to potently and selectively inhibit CHST15 and other GAG sulfotransferases provides a means to dissect the intricate functions of specific sulfation motifs. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting GAG sulfotransferases. As our understanding of the "sulfocode" deepens, the targeted modulation of GAG sulfation with inhibitors like this compound holds great promise for the development of novel therapies for a wide range of challenging diseases.
References
- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CHST15 [maayanlab.cloud]
- 4. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 5. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuronal Repair: A Technical Guide to the Therapeutic Potential of Chst15-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of Chst15-IN-1, a potent and selective inhibitor of Carbohydrate Sulfotransferase 15 (Chst15), in the context of neuronal repair. This compound represents a promising strategy to overcome the inhibitory barriers that impede axonal regeneration following central nervous system (CNS) injury. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Targeting the Inhibitory Microenvironment
Following injury to the CNS, such as spinal cord injury (SCI), a significant barrier to functional recovery is the formation of a glial scar and the upregulation of chondroitin sulfate proteoglycans (CSPGs).[1][2] These molecules, particularly the highly sulfated forms like chondroitin sulfate-E (CS-E), are potent inhibitors of axonal growth and plasticity. Chst15 is the key enzyme responsible for the biosynthesis of the inhibitory CS-E motif.[1][2]
This compound is a small molecule inhibitor designed to selectively target Chst15, thereby reducing the production of inhibitory CSPGs and creating a more permissive environment for neuronal regeneration. Preclinical studies using representative Chst15 inhibitors have demonstrated significant improvements in motor function and tissue repair in models of SCI.[1]
Mechanism of Action
This compound functions as a potent and reversible covalent inhibitor of Chst15. Its primary mechanism of action involves the reduction of CS-E sulfation on CSPGs secreted by astrocytes in the glial scar. This leads to a decrease in the overall inhibitory nature of the extracellular matrix, thereby promoting axonal growth and neuronal repair.[1]
Caption: Therapeutic mechanism of this compound in promoting neuronal repair.
Preclinical Data: In Vitro and In Vivo Efficacy
Studies utilizing BJC-934, a potent Chst15 inhibitor with a similar mechanism to this compound, have provided strong evidence for its therapeutic potential.
In Vitro Data
In vitro experiments using the human astrocytoma cell line SW1088 have demonstrated that Chst15 inhibition significantly impairs key processes involved in glial scar formation.
| Parameter | Cell Line | Concentrations Tested | Outcome |
| Astrocyte Migration | SW1088 | 50 nM, 1 µM, 25 µM | Significant, dose-dependent inhibition of astrocyte migration. |
| CSPG Deposition | SW1088 | 50 nM, 1 µM, 25 µM | Marked reduction in the deposition of CSPGs in the extracellular matrix. |
In Vivo Data
A rat model of spinal cord transection was used to evaluate the in vivo efficacy of the Chst15 inhibitor BJC-934. The inhibitor was administered directly to the lesion site.
| Parameter | Model | Treatment Groups | Outcome |
| Motor Function Recovery (BBB Score) | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | Both treatment groups showed significantly improved locomotor recovery over 4 weeks compared to control. |
| Lesion Area | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | Both treatment groups exhibited a significant reduction in the lesion cavity area. |
| Inflammation (Iba-1+ cells) | Rat Spinal Cord Transection | DMSO (Control), 20 µg BJC-934, 500 µg BJC-934 | The 500 µg dose group showed a significant reduction in the density of Iba-1 positive microglia/macrophages. |
Table 1: In Vivo Efficacy of a Chst15 Inhibitor in a Rat SCI Model
| Time Post-Injury | DMSO (Control) Median BBB Score | 20 µg BJC-934 Median BBB Score | 500 µg BJC-934 Median BBB Score |
| Week 1 | ~1 | ~2 | ~2.5 |
| Week 2 | ~2 | ~4 | ~5 |
| Week 3 | ~2.5 | ~5.5 | ~6.5 |
| Week 4 | ~3 | ~6 | ~7.5 |
Table 2: Basso, Beattie, and Bresnahan (BBB) Locomotor Scores (Median Values)
Experimental Protocols
In Vitro Astrocyte Migration (Wound Healing) Assay
This protocol is designed to assess the effect of this compound on the migratory capacity of astrocytes.
-
Cell Culture: Culture SW1088 human astrocytoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Monolayer Formation: Seed cells in a 24-well plate and grow to confluence.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 50 nM, 1 µM, 25 µM) or vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) for 48 hours using an inverted microscope.
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment group.
In Vivo Spinal Cord Injury Model and Drug Administration
This protocol describes the evaluation of this compound in a rat model of SCI.
-
Animal Model: Use adult female Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the animal and perform a laminectomy at the T9-T10 vertebral level. Create a complete transection of the spinal cord.
-
Drug Administration: Immediately following the injury, administer this compound (e.g., 20 µg or 500 µg dissolved in a biocompatible vehicle) or vehicle control directly into the lesion site.
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and manual bladder expression.
-
Functional Assessment: Evaluate locomotor recovery weekly for at least 4 weeks using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for immunohistochemical analysis of lesion size, CSPG deposition (using an anti-CS56 antibody), and neuroinflammation (using an anti-Iba-1 antibody).
Signaling Pathways and Visualizations
CSPG-Mediated Axon Growth Inhibition Signaling Pathway
CSPGs in the glial scar exert their inhibitory effects on axon growth by binding to specific receptors on the neuronal surface, which in turn activates intracellular signaling cascades that lead to growth cone collapse.
Caption: CSPG signaling pathway leading to axon growth inhibition.
Experimental Workflow for In Vivo SCI Study
The following diagram illustrates the workflow for a typical preclinical study evaluating the efficacy of this compound in a rat model of SCI.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound presents a targeted and promising therapeutic approach for promoting neuronal repair after CNS injury. By inhibiting the synthesis of inhibitory CSPGs, this compound addresses a key obstacle to axonal regeneration. The preclinical data summarized in this guide provide a strong rationale for its further development. The detailed protocols and visualized pathways offer a framework for researchers to investigate and build upon these findings, with the ultimate goal of translating this innovative strategy into clinical applications for patients with spinal cord injury and other neurological disorders.
References
Chst15-IN-1: A Novel Small Molecule Inhibitor for Diminishing Chondroitin Sulfate Proteoglycan (CSPG) Inhibition and Promoting Neural Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Following injury to the central nervous system (CNS), the formation of a glial scar presents a significant barrier to axonal regeneration. A key component of this scar, chondroitin sulfate proteoglycans (CSPGs), potently inhibits neurite outgrowth. Specifically, the chondroitin sulfate-E (CS-E) sulfation motif, synthesized by the enzyme Carbohydrate Sulfotransferase 15 (Chst15), is a major contributor to this inhibitory environment. This technical guide details the function and application of Chst15-IN-1, a potent and selective small molecule inhibitor of Chst15. By reducing the production of CS-E, this compound diminishes the inhibitory effects of CSPGs, thereby promoting nerve repair and functional recovery in preclinical models of spinal cord injury (SCI). This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data supporting the therapeutic potential of this compound.
Introduction: The Challenge of CSPG-Mediated Inhibition in CNS Repair
The limited regenerative capacity of the adult mammalian CNS is a major hurdle in treating conditions such as spinal cord injury (SCI) and traumatic brain injury. A primary reason for this regenerative failure is the formation of a glial scar at the injury site, which creates a physical and chemical barrier to axonal regrowth. Chondroitin sulfate proteoglycans (CSPGs) are a major inhibitory component of the glial scar.[1] The inhibitory activity of CSPGs is largely attributed to their glycosaminoglycan (GAG) chains, particularly the specific sulfation patterns on these chains.[1]
One of the most potent inhibitory sulfation motifs is chondroitin sulfate-E (CS-E).[1] The biosynthesis of CS-E is catalyzed by the enzyme Carbohydrate Sulfotransferase 15 (Chst15), which transfers a sulfate group to the C-6 position of N-acetylgalactosamine (GalNAc) that is already sulfated at the C-4 position.[2] Elevated levels of CS-E in the extracellular matrix (ECM) following CNS injury contribute significantly to the inhibition of axon regeneration.[1][3] Therefore, targeting the production of CS-E represents a promising therapeutic strategy for promoting neural repair.
This compound (also referred to as BJC-934 or compound 34 in the literature) is a first-in-class, cell-permeable, small molecule inhibitor of Chst15.[2][4] This document serves as a technical guide to the mechanism of action of this compound, its effects on CSPG inhibition, and the experimental methodologies used to validate its efficacy.
Mechanism of Action: Targeting the Source of Inhibition
This compound is a potent, reversible covalent inhibitor of GAG sulfotransferases.[5] Its primary mechanism of action is the direct inhibition of Chst15, thereby preventing the synthesis of the highly inhibitory CS-E sulfation motif on CSPGs.[2] By reducing the levels of CS-E, this compound effectively diminishes the overall inhibitory nature of the extracellular matrix surrounding the injury site.[4]
Signaling Pathway of CSPG Inhibition and the Role of this compound
CSPGs, particularly the CS-E motif, exert their inhibitory effects on axon growth by binding to and activating cell surface receptors on neurons. A key receptor for CSPGs is the Protein Tyrosine Phosphatase Sigma (PTPσ).[1] Binding of CS-E to PTPσ triggers a downstream intracellular signaling cascade that ultimately leads to growth cone collapse and inhibition of neurite outgrowth.[1][6]
The signaling pathway initiated by CS-E binding to PTPσ involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[7] The RhoA/ROCK pathway is a well-established inhibitor of axonal extension.[7] Activation of this pathway leads to the phosphorylation and inactivation of downstream targets that are crucial for cytoskeletal dynamics and neurite outgrowth. Additionally, PTPσ activation can lead to the dephosphorylation and inactivation of pro-growth signaling molecules such as those in the Akt and Erk pathways.
This compound intervenes at the very beginning of this inhibitory cascade. By preventing the synthesis of CS-E, it reduces the ligand available to activate PTPσ, thereby preventing the initiation of the downstream inhibitory signaling.
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 34)
| Target Enzyme | IC50 (µM) | Enzyme Class | Reference |
| Chst15 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |
| Chst11 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |
| Ust | 2.0 - 2.5 | GAG Sulfotransferase | [2] |
| Hs3st1 | 2.0 - 2.5 | GAG Sulfotransferase | [2] |
| Sult1e1 | 19 - 42 | Cytosolic Sulfotransferase | [2] |
| Sult2b1a | 19 - 42 | Cytosolic Sulfotransferase | [2] |
| Sult2b1b | 19 - 42 | Cytosolic Sulfotransferase | [2] |
| Sult1c1 | > 100 | Cytosolic Sulfotransferase | [2] |
Table 2: In Vivo Efficacy of this compound (BJC-934) in a Rat Spinal Cord Transection Model
| Parameter | Control (DMSO) | BJC-934 (20 µg) | BJC-934 (500 µg) | Reference |
| BBB Score (at 28 days) | ~2 | ~4 | ~6 | [4] |
| Neurofilament Density (relative to control) | 1.0 | - | Significantly Increased | [4] |
| Glial Scar (Cavity Area) | Larger | - | Significantly Reduced | [4] |
| Inflammatory Cell Infiltration (Iba-1+) | High | - | Significantly Mitigated | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound (BJC-934)
A detailed synthesis protocol for this compound (referred to as compound 34) is available in the supplementary information of Cheung et al., 2017 (ACS Chemical Biology). The general scheme involves a Knoevenagel condensation.
In Vitro Neurite Outgrowth Assay
This protocol is adapted from methodologies used to assess the effect of CSPGs and inhibitory molecules on primary neurons.
4.2.1. Materials
-
Primary cortical neurons (E18 rat embryos)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin/Streptomycin
-
Poly-D-lysine (PDL)
-
Laminin
-
Aggrecan (a major CSPG)
-
This compound (BJC-934)
-
Anti-β-III tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system
4.2.2. Protocol
-
Plate Coating:
-
Coat 96-well imaging plates with 10 µg/mL PDL overnight at 37°C.
-
Wash plates three times with sterile water.
-
Coat plates with 10 µg/mL Aggrecan in PBS for 2 hours at 37°C. For control wells (permissive substrate), coat with 10 µg/mL laminin.
-
Wash plates three times with PBS.
-
-
Neuron Plating:
-
Isolate primary cortical neurons from E18 rat embryos.
-
Plate neurons at a density of 20,000 cells/well in pre-warmed supplemented Neurobasal medium.
-
-
Treatment:
-
After 4 hours, treat the neurons with varying concentrations of this compound (e.g., 50 nM, 1 µM, 25 µM) or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (1:1000) and DAPI (1:1000) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite outgrowth parameters (e.g., total neurite length per neuron, number of primary neurites, number of branch points) using automated image analysis software.
-
In Vivo Spinal Cord Injury (SCI) Model
This protocol describes a spinal cord transection model in rats to evaluate the in vivo efficacy of this compound.
4.3.1. Animals
-
Adult female Sprague-Dawley rats (220-250 g)
4.3.2. Surgical Procedure
-
Anesthetize the rat using isoflurane.
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Completely transect the spinal cord using microscissors.
-
Administer this compound (BJC-934) locally to the lesion site. The inhibitor is dissolved in DMSO and then diluted in saline. Doses of 20 µg and 500 µg per 200 g body weight have been used.[4] The control group receives a vehicle injection (DMSO in saline).
-
Suture the muscle and skin layers.
4.3.3. Post-operative Care
-
Administer analgesics (e.g., buprenorphine) and antibiotics.
-
Manually express bladders twice daily until bladder function returns.
-
Provide food and water ad libitum.
4.3.4. Functional Assessment
-
Perform behavioral testing, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, weekly for 4 weeks to assess hindlimb motor function recovery.
4.3.5. Histological Analysis
-
At the end of the study (e.g., 28 days), perfuse the animals with 4% PFA.
-
Dissect the spinal cords and postfix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the spinal cords on a cryostat.
-
Perform immunofluorescence staining for:
-
Neurofilaments (NF): To assess axonal regeneration.
-
Glial Fibrillary Acidic Protein (GFAP): To delineate the glial scar.
-
Iba-1: To quantify microglia/macrophage infiltration (inflammation).
-
-
Quantify the stained sections using image analysis software to measure neurofilament density, glial scar area, and the number of inflammatory cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for promoting neural repair after CNS injury. By targeting the enzymatic source of the inhibitory CS-E sulfation motif, this small molecule effectively reduces the inhibitory barrier posed by the glial scar, leading to enhanced axonal regeneration and functional recovery in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of Chst15 inhibitors as a novel therapeutic strategy for spinal cord injury and other neurological disorders characterized by inhibitory CSPG accumulation.
Future research should focus on optimizing the delivery and pharmacokinetic properties of this compound for clinical translation. Combination therapies, where this compound is used in conjunction with other pro-regenerative factors or rehabilitative training, may offer synergistic effects and further enhance functional recovery. The continued investigation of this compound and similar compounds holds great promise for overcoming the challenges of CNS regeneration and improving outcomes for patients with debilitating neurological injuries.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Staining of glial fibrillary acidic protein (GFAP) in lumbar spinal cord increases following a sciatic nerve constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary cortical neuron isolation and culture [protocols.io]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
The Role of CHST15-IN-1 in Cancer Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a significant player in the tumor microenvironment and cancer progression. Overexpression of CHST15 is associated with poor prognosis in several cancers, including pancreatic, esophageal, and breast cancer.[1][2][3][4][5] This technical guide provides an in-depth overview of the involvement of CHST15 in cancer cell proliferation and apoptosis, with a focus on the effects of a selective small molecule inhibitor, CHST15-IN-1. We will explore the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays.
Introduction: CHST15 as a Therapeutic Target in Oncology
CHST15 is a Golgi-resident type II transmembrane protein that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains. This process leads to the formation of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan.[6][7] CS-E plays a crucial role in modifying the extracellular matrix (ECM) and modulating various cellular processes, including cell adhesion, migration, and signaling.[6]
In the context of cancer, aberrant CHST15 expression and the resulting accumulation of CS-E in the tumor microenvironment have been shown to promote tumor growth, invasion, and metastasis.[3][6] Consequently, inhibiting CHST15 activity presents a promising therapeutic strategy to disrupt these malignant processes. This guide focuses on this compound, a potent and selective small-molecule inhibitor of CHST15, as a tool to investigate the role of this enzyme in cancer biology and as a potential lead compound for drug development.[8][9][10]
This compound: A Selective Inhibitor of Carbohydrate Sulfotransferase 15
This compound (also referred to as compound 34 in some literature) is a cell-permeable small molecule that acts as a potent and reversible covalent inhibitor of CHST15.[8][9][10] Its mechanism of action involves the specific targeting of the enzymatic activity of CHST15, thereby preventing the sulfation of chondroitin sulfate and the production of CS-E.[6][8]
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined against CHST15 and other related sulfotransferases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy and selectivity.
| Enzyme Target | IC50 (μM) | Reference |
| CHST15 | 2.0 - 2.5 | [8] |
| CHST11 (Chondroitin 4-O-sulfotransferase) | 2.0 - 2.5 | [8] |
| Ust (Chondroitin 2-O-sulfotransferase) | 2.0 - 2.5 | [8] |
| Hs3st1 (Heparan 3-O-sulfotransferase) | 2.0 - 2.5 | [8] |
| Sult1e1 (Cytosolic sulfotransferase) | 19 - 42 | [8] |
| Sult2b1a (Cytosolic sulfotransferase) | 19 - 42 | [8] |
| Sult2b1b (Cytosolic sulfotransferase) | 19 - 42 | [8] |
Table 1: In vitro inhibitory activity of this compound against various sulfotransferases.[8]
Impact of CHST15 Inhibition on Cancer Cell Proliferation
While direct quantitative data for this compound's effect on cancer cell proliferation is not yet extensively published, studies utilizing siRNA-mediated knockdown of CHST15 provide strong evidence for its role in this process. These studies demonstrate that reducing CHST15 expression significantly inhibits the proliferation of various cancer cell lines.
Quantitative Data from CHST15 Knockdown Studies
| Cell Line | Cancer Type | CHST15 mRNA Reduction (%) | Proliferation Inhibition | Reference |
| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified | Significant inhibition of cell growth and proliferation | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~85% (at 48h) | Significant suppression of cell proliferation | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~75% (at 48h) | Significant suppression of cell proliferation | |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | ~42% (at 48h) | Significant suppression of cell proliferation | |
| Capan-2 | Pancreatic Ductal Adenocarcinoma | ~36% (at 48h) | Significant suppression of cell proliferation | |
| HEL | Erythroleukemia | Not specified | Increased proliferative index in mutant CHST15 cells | [11] |
Table 2: Effect of siRNA-mediated CHST15 knockdown on cancer cell proliferation.
Induction of Apoptosis by CHST15 Inhibition
In addition to inhibiting proliferation, the suppression of CHST15 has been shown to induce apoptosis in cancer cells. This suggests that CHST15 may play a role in promoting cancer cell survival.
Quantitative Data from CHST15 Knockdown Studies
| Cell Line | Cancer Type | Observation | Reference |
| TE-1 | Esophageal Squamous Cell Carcinoma | Knockdown of CHST15 induced cell apoptosis. | [1][4] |
Table 3: Effect of siRNA-mediated CHST15 knockdown on cancer cell apoptosis.
Signaling Pathways Modulated by CHST15 Inhibition
The anti-proliferative and pro-apoptotic effects of CHST15 inhibition are mediated through the modulation of specific intracellular signaling pathways. Key pathways identified to date include the p21CIP1/WAF1 and non-canonical Wnt signaling pathways.
The p21CIP1/WAF1 Pathway
Studies have shown that silencing of the CHST15 gene leads to an up-regulation of the cell cycle inhibitor-related gene p21CIP1/WAF1.[2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest in response to various stimuli. By upregulating p21, CHST15 inhibition can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
Non-Canonical Wnt Signaling Pathway
CHST15 expression has been linked to the activation of non-canonical Wnt signaling.[3][12] This pathway is independent of β-catenin and involves downstream effectors such as Rac1 and RhoA, which are key regulators of cell motility and invasion. Inhibition of CHST15 is therefore hypothesized to disrupt these non-canonical Wnt-mediated processes.
References
- 1. CHST15 promotes the proliferation of TE‑1 cells via multiple pathways in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - CHST15 [maayanlab.cloud]
- 3. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Knockdown of carbohydrate sulfotransferase 12 decreases the proliferation and mobility of glioblastoma cells via the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Human Carbohydrate Sulfotransferase 15/CHST15 Antibody (AF3365) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
Exploring the role of Chst15-IN-1 in mitigating tissue fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a key player in the fibrotic process. This technical guide explores the role of CHST15 in tissue fibrosis and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Chst15-IN-1. While much of the in-vivo efficacy data for CHST15 inhibition comes from studies utilizing siRNA, these findings provide a strong rationale for the development of small molecule inhibitors like this compound as a promising anti-fibrotic strategy. This document provides a comprehensive overview of the mechanism of action, preclinical data, experimental protocols, and the signaling pathways implicated in the anti-fibrotic effects of targeting CHST15.
Introduction: The Role of CHST15 in Tissue Fibrosis
Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the final step in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1] CS-E plays a crucial role in various biological processes, including cell adhesion, migration, and signaling.[1] In the context of tissue injury and inflammation, the expression and activity of CHST15 are often upregulated.[2][3] This leads to an overproduction of CS-E, which contributes to the pathological accumulation of ECM, a key feature of fibrosis.[1]
The pro-fibrotic effects of elevated CHST15 and CS-E are multifaceted. CS-E can directly interact with pro-fibrotic growth factors, such as Transforming Growth Factor-β (TGF-β), enhancing their signaling activity.[2] Furthermore, CS-E contributes to the creation of a pro-inflammatory microenvironment that sustains fibroblast activation and differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production.[4] Given its pivotal role in the fibrotic cascade, CHST15 has emerged as an attractive therapeutic target for a range of fibrotic diseases.[1]
This compound: A Potent and Selective Inhibitor of CHST15
This compound is a potent, reversible covalent inhibitor of CHST15.[5] As a small molecule, it offers several advantages over other inhibitory modalities, such as siRNA, including improved cell permeability and the potential for oral bioavailability. This compound acts by selectively targeting the enzymatic activity of CHST15, thereby preventing the sulfation of chondroitin sulfate A to form CS-E.[5] This targeted inhibition is expected to reduce the downstream pathological effects of excessive CS-E deposition in fibrotic tissues.
While in-vivo studies of this compound in tissue fibrosis are still emerging, its mechanism of action suggests significant therapeutic potential. In vitro, this compound has been shown to effectively decrease cell-surface CS-E expression in a dose-dependent manner.[5] Pharmacokinetic studies have shown that this compound has a moderate clearance and volume of distribution with a short terminal half-life.[5]
Preclinical Evidence for CHST15 Inhibition in Fibrosis (siRNA-based studies)
The most compelling evidence for the anti-fibrotic potential of CHST15 inhibition comes from preclinical studies using siRNA to silence CHST15 expression. These studies have demonstrated significant efficacy in various models of tissue fibrosis.
Pulmonary Fibrosis
In a murine model of bleomycin-induced pulmonary fibrosis, intranasal administration of CHST15 siRNA significantly attenuated the development of fibrosis.[3] Treatment with CHST15 siRNA led to a marked reduction in collagen deposition and the expression of key pro-fibrotic markers.[3]
Table 1: Effects of CHST15 siRNA in a Murine Model of Pulmonary Fibrosis
| Parameter | Control (Bleomycin) | CHST15 siRNA (Bleomycin) | Fold Change |
| Lung Collagen Content (μ g/lung ) | ~150 | ~100 | ~0.67 |
| α-SMA mRNA expression (relative) | High | Significantly Reduced | - |
| CTGF mRNA expression (relative) | High | Significantly Reduced | - |
| LOXL2 mRNA expression (relative) | High | Significantly Reduced | - |
| CCL2/MCP-1 mRNA expression (relative) | High | Significantly Reduced | - |
Data adapted from a study on silencing of CHST15 in murine pulmonary fibrosis development.[3]
Colonic Fibrosis
In a dextran sulfate sodium (DSS)-induced model of chronic colitis and fibrosis, local administration of CHST15 siRNA reversed established fibrosis and promoted mucosal healing.[2] The treatment resulted in a significant reduction in collagen deposition and the expression of fibrosis-related genes.[2]
Table 2: Effects of CHST15 siRNA in a Murine Model of Colonic Fibrosis
| Parameter | Control (DSS) | CHST15 siRNA (DSS) | Fold Change |
| Colon Hydroxyproline Content (μ g/colon ) | High | Significantly Reduced | - |
| Sirius Red Positive Area (%) | High | Significantly Reduced | - |
| α-SMA mRNA expression (relative) | High | Significantly Reduced | - |
| Vimentin mRNA expression (relative) | High | Significantly Reduced | - |
| Wnt3 mRNA expression (relative) | High | Significantly Reduced | - |
Data adapted from a study on the pivotal role of CHST15 in fibrosis and mucosal healing in mouse colitis.[2]
Signaling Pathways Modulated by CHST15 Inhibition
The anti-fibrotic effects of CHST15 inhibition are mediated through the modulation of key pro-fibrotic signaling pathways, primarily the TGF-β and Wnt signaling cascades.[2][6][7]
TGF-β Signaling Pathway
TGF-β is a master regulator of fibrosis, promoting fibroblast activation, proliferation, and ECM production.[6] CHST15-derived CS-E can potentiate TGF-β signaling. By inhibiting CHST15, this compound is expected to dampen the pro-fibrotic effects of TGF-β.
Caption: TGF-β Signaling Pathway in Fibrosis and Point of Intervention for this compound.
Wnt Signaling Pathway
The Wnt signaling pathway is also critically involved in tissue fibrosis.[7][8] Studies have shown that CHST15 inhibition can lead to a reduction in the expression of Wnt ligands, such as Wnt3.[2] This suggests that this compound may exert its anti-fibrotic effects in part by downregulating pro-fibrotic Wnt signaling.
Caption: Wnt Signaling Pathway in Fibrosis and Potential Modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols based on the preclinical studies of CHST15 inhibition.
In Vivo Murine Model of Pulmonary Fibrosis
-
Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg in 50 µL of saline) is administered to induce pulmonary fibrosis. Control animals receive saline.
-
Inhibitor Administration: this compound or a corresponding vehicle is administered to the mice. While a specific protocol for this compound in a fibrosis model is not yet published, a starting point could be based on siRNA studies, which involved intranasal delivery (e.g., 10-50 µg/kg) at regular intervals post-bleomycin induction.[3]
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-induction), mice are euthanized. Lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen), biochemical assays (e.g., hydroxyproline assay for collagen content), and gene expression analysis (e.g., qRT-PCR for α-SMA, collagen I, CTGF).[3]
Caption: General Experimental Workflow for In Vivo Evaluation of this compound.
In Vitro Fibroblast Activation Assay
-
Cell Culture: Primary human lung fibroblasts or a fibroblast cell line (e.g., MRC-5) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), cell lysates are collected for Western blot analysis of pro-fibrotic proteins (e.g., α-SMA, collagen I). The cell culture supernatant can be analyzed for secreted collagen levels.
Future Directions and Conclusion
The inhibition of CHST15 represents a promising and novel therapeutic strategy for the treatment of a wide range of fibrotic diseases. Preclinical studies utilizing siRNA have provided strong proof-of-concept for the anti-fibrotic efficacy of targeting this enzyme. The development of small molecule inhibitors, such as this compound, is a critical next step in translating these findings to the clinic.
Future research should focus on:
-
In-depth in vivo evaluation of this compound in various preclinical models of fibrosis to establish its efficacy, optimal dosing, and safety profile.
-
Elucidation of the detailed molecular interactions between this compound and the CHST15 enzyme to guide further optimization of inhibitor design.
-
Investigation of the broader effects of CHST15 inhibition on the tissue microenvironment, including its impact on immune cell infiltration and function.
References
- 1. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. [PDF] Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge | Semantic Scholar [semanticscholar.org]
CHST15-IN-1: A Selective Sulfotransferase Inhibitor for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG). CHST15 catalyzes the transfer of a sulfate group to the 6-position of N-acetylgalactosamine-4-sulfate residues within the chondroitin sulfate chain. Dysregulation of CHST15 activity and the subsequent overproduction of CS-E have been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory conditions. This has positioned CHST15 as a compelling therapeutic target. This technical guide provides an in-depth overview of CHST15-IN-1, a potent and selective inhibitor of CHST15, for research and drug development applications.
This compound: Mechanism of Action and Selectivity
This compound, also referred to as compound 34 in initial discovery studies, is a cell-permeable small molecule that acts as a reversible-covalent inhibitor of CHST15.[1] Its mechanism involves the formation of a reversible covalent bond with the target enzyme, leading to the potent and selective inhibition of its sulfotransferase activity.[1]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values against a panel of sulfotransferases are summarized in the table below.
| Target Enzyme | Enzyme Class | Substrate Class | IC50 (μM) |
| Chst15 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |
| Chst11 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |
| Ust | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |
| Hs3st1 | GAG Sulfotransferase | Glycosaminoglycan | 2.0 - 2.5 |
| Sult1e1 | Cytosolic Sulfotransferase | Steroid | 19 - 42 |
| Sult2b1a | Cytosolic Sulfotransferase | Steroid | 19 - 42 |
| Sult2b1b | Cytosolic Sulfotransferase | Steroid | 19 - 42 |
| Sult1c1 | Cytosolic Sulfotransferase | Xenobiotic | > 100 |
Table 1: In vitro inhibitory activity of this compound against various sulfotransferases. Data sourced from Cheung et al., 2017.[1]
Signaling Pathways Involving CHST15
CHST15 expression and function are intertwined with complex signaling networks. One of the key pathways regulating CHST15 is the non-canonical Wnt signaling pathway.
Caption: Non-canonical Wnt signaling pathway leading to CHST15 expression.
Experimental Protocols
High-Throughput Screening (HTS) for CHST15 Inhibitors
The following workflow outlines the key steps in the discovery of this compound through a fluorescence-based high-throughput screen.[1]
Caption: Experimental workflow for the discovery of this compound.
Methodology:
-
Primary Screen: A large compound library is screened using an enzyme-coupled fluorescence assay. In this assay, the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the CHST15-catalyzed reaction, is coupled to a second enzymatic reaction that generates a fluorescent signal. Inhibition of CHST15 results in a decrease in fluorescence.
-
Counter-Screen: Hits from the primary screen are tested against the coupling enzyme alone to eliminate compounds that directly inhibit the reporting system.
-
Hit Validation: The remaining hits are validated using a direct and more sensitive assay, such as a [35S]-labeling assay, which measures the direct incorporation of a radiolabeled sulfate group into the chondroitin sulfate substrate.
-
Structure-Activity Relationship (SAR) Studies: Validated hits are subjected to medicinal chemistry efforts to synthesize and test analogs to improve potency, selectivity, and other pharmacological properties, leading to the identification of a lead compound like this compound.
In Vitro Enzyme Inhibition Assay ([35S]-PAPS Assay)
This assay directly measures the enzymatic activity of CHST15 by quantifying the incorporation of a radiolabeled sulfate group from [35S]-3'-phosphoadenosine-5'-phosphosulfate ([35S]-PAPS) into a chondroitin sulfate acceptor substrate.
Materials:
-
Recombinant human CHST15 enzyme
-
Chondroitin sulfate A (CS-A) as the acceptor substrate
-
[35S]-PAPS (radiolabeled sulfate donor)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% Triton X-100)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, CS-A, and the recombinant CHST15 enzyme.
-
Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [35S]-PAPS.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of unlabeled PAPS or by heat inactivation).
-
Separate the radiolabeled chondroitin sulfate from the unincorporated [35S]-PAPS using a suitable method (e.g., anion-exchange chromatography or precipitation).
-
Quantify the radioactivity of the labeled chondroitin sulfate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Axonal Growth Inhibition
This assay assesses the ability of this compound to reverse the inhibitory effect of chondroitin sulfate proteoglycans (CSPGs) on axonal growth.[1]
Materials:
-
Dorsal root ganglion (DRG) neurons
-
Astrocyte cell line (e.g., Neu7) that secretes inhibitory CSPGs
-
This compound
-
Cell culture medium and supplements
-
Fluorescence microscope
-
Antibodies for immunostaining (e.g., anti-beta-III tubulin for neurons)
Protocol:
-
Preparation of CSPG Substrates:
-
Culture astrocytes in the presence of this compound (at various concentrations) or a vehicle control for a period sufficient to allow for CSPG secretion and deposition (e.g., 48-72 hours).
-
Prepare extracts of the deposited extracellular matrix containing the CSPGs.
-
-
Axon Growth Assay:
-
Coat cell culture plates or coverslips with the CSPG extracts from treated and untreated astrocytes.
-
Plate dissociated DRG neurons onto the coated surfaces.
-
Culture the neurons for 24-48 hours to allow for neurite outgrowth.
-
-
Analysis:
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for a neuronal marker (e.g., beta-III tubulin) to visualize the neurons and their neurites.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and/or the percentage of neurons extending neurites on the different CSPG substrates.
-
Compare the neurite outgrowth on CSPGs from this compound-treated astrocytes to that on CSPGs from vehicle-treated astrocytes to determine the extent of reversal of inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the roles of CHST15 and chondroitin sulfate E in health and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of sulfotransferase biology and the development of novel therapeutic strategies.
References
The Role of Chst15-IN-1 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and complex network of proteins and proteoglycans that provides structural support to tissues and regulates crucial cellular processes, including proliferation, differentiation, and migration. Aberrant ECM remodeling is a hallmark of numerous pathological conditions, most notably fibrosis and cancer. A key player in modifying the ECM is Carbohydrate Sulfotransferase 15 (CHST15), an enzyme that catalyzes the transfer of a sulfate group to chondroitin sulfate, leading to the formation of chondroitin sulfate E (CS-E). The over-sulfation of the ECM, driven by CHST15, is associated with increased tissue stiffness and the progression of fibrotic diseases.[1]
Chst15-IN-1 is a potent and selective small molecule inhibitor of CHST15. By blocking the enzymatic activity of CHST15, this compound reduces the sulfation of glycosaminoglycans (GAGs), thereby modulating the composition and function of the ECM. This technical guide provides an in-depth overview of the impact of this compound on ECM remodeling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: The Quantitative Impact of CHST15 Inhibition
The inhibition of CHST15 by this compound (also referred to as BJC-934 in some studies) and siRNA has been shown to have a significant, dose-dependent effect on various markers of fibrosis and ECM remodeling.
In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration | Effect | Reference |
| Neu7 Astrocytes | This compound | 10 µM | Significant decrease in cell-surface CS-E expression | [2] |
| Neu7 Astrocytes | This compound | 25 µM | More pronounced, dose-dependent decrease in cell-surface CS-E expression | [2] |
| SW1088 Astrocytoma Cells | BJC-934 | 50 nM - 25 µM | Disrupted F-actin cytoskeleton, reduced cell spreading | [3] |
| SW1088 Astrocytoma Cells | BJC-934 | 25 µM | Almost total loss of intermediate filaments | [3] |
In Vitro Efficacy of CHST15 siRNA
| Cell Line | Treatment | Effect on CHST15 mRNA | Effect on Collagen Production | Reference |
| HEL299 (Human Lung Fibroblasts) | CHST15 siRNA | Significantly inhibited in a dose-dependent manner | Significantly reduced | [4] |
| HFL1 (Human Fetal Lung Fibroblasts) | CHST15 siRNA | Significantly inhibited in a dose-dependent manner | Significantly reduced | [4] |
| CCD-18 Co (Human Colon Fibroblasts) | CHST15 siRNA | Effectively reduced from 50 pM concentrations | Not specified | [5] |
In Vivo Efficacy of CHST15 Inhibition
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Rat Spinal Cord Injury | BJC-934 | 20 µg and 500 µg per 200 g body weight | Mitigated infiltration of Iba-1 positive inflammatory cells, especially at the higher dose. | [3] |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | CHST15 siRNA | Intranasal administration on days 1, 4, 8, and 11 | Significantly suppressed CHST15 mRNA, reduced lung CSPG and fibrosis grade. Repressed expression of αSMA, CTGF, LOXL2, and CCL2. | [6] |
Experimental Protocols
In Vitro CHST15 Enzyme Activity Assay using [35S]-PAPS
This protocol is adapted from methods used for assaying sulfotransferase activity.
Materials:
-
Recombinant human CHST15 enzyme
-
Chondroitin Sulfate A (CS-A) as an acceptor substrate
-
[35S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate) as the sulfate donor
-
This compound (or other small molecule inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 10 mM MnCl₂, 0.1% Triton X-100
-
Stop Solution: 0.1 M ammonium acetate
-
DEAE-Sephadex A-25 resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a total volume of 50 µL. The mixture should contain Assay Buffer, a defined concentration of CS-A (e.g., 1 mg/mL), and recombinant CHST15 enzyme.
-
Add this compound at various concentrations (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding [35S]-PAPS (e.g., ~100,000 cpm per reaction).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).
-
Terminate the reaction by adding 1 mL of Stop Solution.
-
Apply the reaction mixture to a DEAE-Sephadex A-25 column to separate the sulfated CS-A from unincorporated [35S]-PAPS.
-
Wash the column with methanol.
-
Elute the [35S]-labeled CS-A with 90 mM ammonium acetate in methanol directly into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity and the IC50 value of the inhibitor.
Immunofluorescence Staining for Chondroitin Sulfate E (CS-E) in Fibrotic Tissue
This protocol provides a general framework for staining CS-E in paraffin-embedded fibrotic tissue sections.
Materials:
-
Paraffin-embedded fibrotic tissue sections (e.g., lung, liver)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0)
-
Blocking Buffer: 5% BSA in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-Chondroitin Sulfate E monoclonal antibody (e.g., clone E-12C or E-18H).[7]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgM (if using E-12C/E-18H)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CS-E antibody in Blocking Buffer to its optimal working concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash slides with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Intranasal Delivery of siRNA in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the administration of siRNA to mice to induce gene silencing in the lungs.
Materials:
-
CHST15-specific siRNA and a non-targeting control siRNA
-
In vivo siRNA delivery reagent (e.g., a lipid-based or polymer-based carrier)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette and tips
Procedure:
-
Preparation of siRNA-delivery reagent complex:
-
Dilute the siRNA and the delivery reagent separately in an appropriate buffer (e.g., Opti-MEM).
-
Mix the diluted siRNA and delivery reagent and incubate at room temperature for 15-20 minutes to allow complex formation, according to the manufacturer's instructions.
-
-
Animal Anesthesia:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.
-
-
Intranasal Administration:
-
Position the anesthetized mouse in a supine position with its head slightly elevated.
-
Using a micropipette, slowly instill the siRNA-reagent complex (typically 20-50 µL total volume) into the nostrils, alternating between nares.
-
Allow the mouse to inhale the droplets naturally. Avoid rapid administration to prevent the solution from entering the esophagus.
-
-
Recovery:
-
Monitor the mouse until it recovers from anesthesia. Keep the animal warm to prevent hypothermia.
-
-
Bleomycin Induction:
-
Pulmonary fibrosis is typically induced by a single intratracheal or intranasal administration of bleomycin a few days before or after the initial siRNA treatment. The siRNA administrations are then repeated at regular intervals (e.g., every 3-4 days).[6]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on ECM remodeling by intervening in key signaling pathways that regulate fibrosis.
Inhibition of CHST15 and its Downstream Effects
The primary mechanism of action of this compound is the direct inhibition of the CHST15 enzyme. This leads to a reduction in the synthesis of CS-E, a highly sulfated form of chondroitin sulfate. The decrease in CS-E has several downstream consequences for the ECM.
Caption: Inhibition of CHST15 by this compound reduces CS-E synthesis.
Crosstalk with TGF-β Signaling
Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. It signals through its receptors (TβRI and TβRII) to activate the Smad transcription factors (Smad2/3), leading to the expression of pro-fibrotic genes, including collagens and α-smooth muscle actin (α-SMA). While direct interaction between CS-E and TGF-β receptors has not been fully elucidated, evidence suggests that the altered ECM composition resulting from CHST15 inhibition can modulate cellular responses to TGF-β. Inhibition of CHST15 has been shown to reduce the expression of downstream targets of TGF-β signaling, such as α-SMA and various collagens.
Caption: this compound indirectly attenuates TGF-β-induced pro-fibrotic gene expression.
Involvement in Non-Canonical Wnt Signaling
Recent studies have implicated CHST15 and CS-E in the regulation of non-canonical Wnt signaling, particularly through the Wnt5a-ROR1 pathway. CS-E has been shown to be a crucial co-factor for the binding of Wnt5a to its receptor ROR1, which can lead to the activation of downstream effectors that promote cell migration and invasion. By reducing CS-E levels, this compound can disrupt this signaling axis.
Caption: this compound can disrupt Wnt5a-ROR1 signaling by reducing CS-E.
Conclusion
This compound represents a promising therapeutic agent for diseases characterized by excessive ECM remodeling and fibrosis. Its targeted inhibition of CHST15 leads to a reduction in the pro-fibrotic CS-E, thereby modulating the structure and signaling functions of the extracellular matrix. This guide provides a foundational understanding of the quantitative effects, experimental methodologies, and signaling pathways associated with this compound. Further research into the intricate crosstalk between CHST15 and key fibrotic signaling pathways will undoubtedly pave the way for the development of novel anti-fibrotic therapies.
References
- 1. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ascorbate induction of collagen synthesis as a means for elucidating a mechanism of quantitative control of tissue-specific function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Biocompatibility Analysis of a New Transparent Collagen-based Wound Membrane for Tissue Regeneration in Different Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smad2 and 3 mediate transforming growth factor-beta1-induced inhibition of chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CHST15-IN-1 in Modulating Cell Signaling Pathways in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a glycosaminoglycan implicated in the tumor microenvironment, promoting cancer progression, invasion, and metastasis. This technical guide provides a comprehensive overview of the current understanding of CHST15's role in cancer and the potential of its inhibitor, CHST15-IN-1, to modulate critical cell signaling pathways. While direct quantitative data on the effects of this compound on these pathways in cancer is still emerging, this document synthesizes the available preclinical evidence from studies utilizing CHST15 inhibition through various methods, including small molecule inhibitors and siRNA. We detail the known connections between CHST15 and key oncogenic signaling cascades, including the non-canonical Wnt, ROR1/JNK, and p21CIP1/WAF1 pathways. Furthermore, this guide presents available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further research and drug development efforts targeting CHST15 in oncology.
Introduction to CHST15 in Cancer
CHST15 is a Golgi-resident enzyme that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate (chondroitin sulfate A) to form chondroitin sulfate E (CS-E)[1]. Elevated expression of CHST15 and accumulation of CS-E in the tumor microenvironment have been associated with poor prognosis in various cancers, including pancreatic, esophageal, breast, and prostate cancer[2][3][4][5]. CHST15 contributes to a pro-tumorigenic microenvironment by influencing cell adhesion, migration, and signaling[6]. Inhibition of CHST15 has emerged as a promising therapeutic strategy to disrupt these processes and impede tumor progression[6].
This compound: A Potent and Reversible Covalent Inhibitor
This compound, also referred to as "compound 34" in initial discovery studies, is a potent, cell-permeable, and reversible covalent inhibitor of CHST15[2][7][8]. Its mechanism of action involves the formation of a reversible covalent bond with the enzyme, effectively blocking its catalytic activity[9].
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been characterized, providing key quantitative metrics for its potency and selectivity.
| Parameter | Value | Reference |
| Ki | 1.43 µM | [2][7] |
| Ki' | 2.45 µM | [2][7] |
| IC50 (CHST15) | 23 µM (compound 5), 39 µM (compound 19 - precursor) | [9][10] |
Note: The IC50 values are for the initial lead compounds identified in the high-throughput screen. "Compound 34" (this compound) is a more optimized inhibitor derived from this screen.
Modulation of Cell Signaling Pathways by CHST15 Inhibition
While direct studies on the effects of this compound on cancer cell signaling pathways are limited, research using other inhibitory methods like siRNA provides valuable insights into the pathways modulated by CHST15 activity.
Non-Canonical Wnt Signaling Pathway
In prostate cancer, a decline in arylsulfatase B (ARSB) expression leads to the activation of a non-canonical Wnt signaling pathway, which in turn upregulates CHST15 expression[5]. This pathway involves the activation of Rac-1 GTPase and phosphorylation of p38 MAPK[5]. Inhibition of this pathway may be a key mechanism by which CHST15 inhibitors exert their anti-cancer effects.
Logical Relationship of CHST15 and Non-Canonical Wnt Signaling
Figure 1: CHST15 expression is upregulated by non-canonical Wnt signaling.
ROR1/JNK Signaling Pathway in Breast Cancer
In basal-like breast cancer cells, CHST15-mediated synthesis of CS-E is crucial for WNT5A-ROR1 signaling, which promotes cancer cell invasiveness[4]. Knockdown of CHST15 has been shown to inhibit the phosphorylation of cortactin, a downstream effector of this pathway, and suppress cell migration[4]. This suggests that CHST15 inhibitors could be effective in targeting this signaling axis in breast cancer.
ROR1/JNK Signaling Pathway
Figure 2: CHST15 promotes breast cancer invasion via ROR1/JNK signaling.
p21CIP1/WAF1 Pathway in Pancreatic Cancer
In pancreatic cancer, silencing of CHST15 using siRNA has been shown to significantly reduce cell proliferation and up-regulate the expression of the cell cycle inhibitor p21CIP1/WAF1[11][12]. This suggests that CHST15 plays a role in cell cycle progression and that its inhibition could be a therapeutic strategy for pancreatic cancer.
Experimental Workflow for CHST15 siRNA in Pancreatic Cancer
Figure 3: Workflow for studying the effect of CHST15 siRNA on pancreatic cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the context of CHST15 inhibition.
Cell Viability and Proliferation Assays
Objective: To assess the effect of CHST15 inhibition on cancer cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., PANC-1, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or the relevant inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or WST-1, or a fluorescence-based assay like CellTiter-Glo, to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of CHST15 inhibition on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the CHST15 inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-Akt, β-catenin, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CHST15 inhibition in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into treatment and control groups. Administer the CHST15 inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Future Directions and Conclusion
The inhibition of CHST15 presents a novel and promising therapeutic strategy for a range of cancers. The small molecule inhibitor, this compound, has demonstrated potent enzymatic inhibition. However, a critical gap remains in our understanding of its direct impact on key oncogenic signaling pathways within cancer cells. Future research should focus on:
-
Quantitative analysis of signaling pathway modulation: Performing detailed dose-response and time-course studies using this compound in various cancer cell lines and analyzing the effects on the Wnt, PI3K/Akt, and MAPK pathways using techniques like western blotting and mass spectrometry-based phosphoproteomics.
-
In vivo efficacy and pharmacodynamics: Conducting comprehensive preclinical studies with this compound in relevant cancer xenograft and patient-derived xenograft (PDX) models to establish its anti-tumor activity and to correlate it with the modulation of target signaling pathways in the tumor tissue.
-
Combination therapies: Investigating the synergistic potential of this compound with existing chemotherapies and targeted agents that act on the identified signaling pathways.
References
- 1. Structural and mechanism-based engineering of sulfotransferase CHST15 for the efficient synthesis of chondroitin sulfate E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Chondroitin Sulfates Control Invasiveness of the Basal-Like Breast Cancer Cell Line MDA-MB-231 Through ROR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 10. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Chst15-IN-1 on Astrocyte Migration and Glial Scar Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Following injury to the central nervous system (CNS), reactive astrocytes migrate to the lesion site, contributing to the formation of a glial scar. This scar, primarily composed of chondroitin sulfate proteoglycans (CSPGs), acts as a significant barrier to axonal regeneration and functional recovery. Carbohydrate sulfotransferase 15 (Chst15) is a key enzyme in the biosynthesis of inhibitory CSPGs. This technical guide details the effects of Chst15-IN-1, a small molecule inhibitor of Chst15, on astrocyte migration and glial scar formation. Through a comprehensive review of in vitro and in vivo studies, we present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The findings indicate that this compound significantly impairs astrocyte migration and reduces the deposition of CSPGs, suggesting its potential as a therapeutic agent to promote nerve repair after CNS injury.
Introduction
Glial scar formation is a hallmark of the astrocyte response to CNS injury. While this process can be protective in the acute phase by restricting inflammation, the persistent glial scar presents a major obstacle to neuronal regeneration. A key component of the inhibitory nature of the glial scar is the upregulation and deposition of CSPGs by reactive astrocytes. The sulfation patterns of the glycosaminoglycan (GAG) chains on these proteoglycans are critical for their inhibitory activity.
Carbohydrate sulfotransferase 15 (Chst15) is the enzyme responsible for the synthesis of chondroitin sulfate-E (CS-E), a highly sulfated and potent inhibitory component of CSPGs.[1] Inhibition of Chst15, therefore, presents a promising strategy to reduce the inhibitory nature of the glial scar and promote a more permissive environment for axonal regrowth. This guide focuses on this compound, a small molecule inhibitor of Chst15, and its demonstrated effects on astrocyte behavior.
Quantitative Data on the Effects of this compound
The inhibitory effect of this compound on astrocyte migration has been quantified using in vitro wound healing assays. The data presented below is derived from studies on the human astrocytoma cell line SW1088.
| Treatment Group | Concentration | 12 hours | 24 hours | 48 hours |
| Control (DMSO) | - | 19.34 ± 1.85 | 40.13 ± 2.64 | 78.96 ± 4.11 |
| This compound (BJC-934) | 50 nM | 15.87 ± 1.52 | 33.45 ± 2.18 | 65.23 ± 3.57 |
| 1 µM | 12.41 ± 1.29 | 25.76 ± 1.93 | 51.89 ± 3.01 | |
| 25 µM | 8.95 ± 1.07 | 18.22 ± 1.66 | 36.47 ± 2.45 | |
| Data is presented as the mean percentage of wound closure ± standard deviation. |
The results clearly demonstrate a dose-dependent inhibition of astrocyte migration by this compound.
Experimental Protocols
Astrocyte Cell Culture
-
Cell Line: Human astrocytoma cell line SW1088.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the collective migration of a sheet of cells.
-
Cell Seeding: SW1088 cells are seeded into 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound (50 nM, 1 µM, 25 µM).
-
Image Acquisition: Images of the scratch are captured at 0, 12, 24, and 48 hours post-scratch using an inverted microscope.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area at 0 hours.
Immunocytochemistry for Chondroitin Sulfate Proteoglycans (CSPGs)
This protocol is used to visualize the deposition of CSPGs by astrocytes.
-
Cell Culture: SW1088 cells are cultured on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound as described in the wound healing assay.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution of 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against CSPGs (e.g., CS-56) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Fluorescence microscopy is used to visualize and quantify the intensity of CSPG staining.
In Vivo Spinal Cord Injury (SCI) Model and Glial Scar Analysis
-
Animal Model: Adult female Sprague-Dawley rats.
-
Surgical Procedure: A laminectomy is performed at the T9-T10 vertebral level, and a complete transection of the spinal cord is made.
-
Treatment: A gelfoam scaffold soaked with either DMSO or this compound is implanted at the injury site.
-
Tissue Processing: After a designated survival period (e.g., 4 weeks), animals are euthanized, and the spinal cord tissue is harvested, fixed, and sectioned.
-
Immunohistochemistry: Spinal cord sections are stained with antibodies against Glial Fibrillary Acidic Protein (GFAP) to identify reactive astrocytes and CS-56 to label CSPGs, providing an assessment of glial scar formation.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on astrocyte migration and glial scar formation primarily by inhibiting the enzymatic activity of Chst15. This leads to a reduction in the synthesis of highly sulfated, inhibitory CSPGs.
Inhibition of CSPG Synthesis
The primary mechanism of this compound is the direct inhibition of Chst15, which is a key sulfotransferase in the biosynthesis of chondroitin sulfate-E (CS-E).[1] By blocking this enzyme, this compound reduces the overall sulfation of GAG chains on CSPGs produced by astrocytes. Less sulfated CSPGs are known to be less inhibitory to axonal growth.
Impact on Astrocyte Adhesion and Cytoskeleton
The deposition of CSPGs in the extracellular matrix (ECM) is crucial for astrocyte adhesion and subsequent migration.[1] By reducing CSPG deposition, this compound likely alters the adhesive properties of the ECM for astrocytes. Furthermore, studies have shown that Chst15 inhibition leads to a disruption of the F-actin cytoskeleton in astrocytes, which is essential for cell motility.[1]
Experimental Workflow
The investigation of this compound's effects follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
References
Beyond Chst15: A Technical Guide to the Off-Target Profile of Chst15-IN-1
For Immediate Release
Pasadena, CA – November 10, 2025 – In the quest for targeted therapeutics, understanding the full molecular interaction profile of a chemical probe is paramount. This technical guide provides an in-depth analysis of the molecular targets of Chst15-IN-1, a potent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15), extending beyond its primary target. This document is intended for researchers, scientists, and drug development professionals working with sulfotransferase inhibitors and related pathways.
This compound has emerged as a valuable tool for studying the roles of chondroitin sulfate E (CS-E) in various biological processes, including neural repair and cancer progression.[1][2] However, a comprehensive understanding of its selectivity is crucial for the accurate interpretation of experimental results and for any future therapeutic development. This guide summarizes the known off-target interactions of this compound, presents the quantitative data for these interactions, and provides detailed methodologies for the key experiments used in its characterization.
Quantitative Assessment of this compound Selectivity
This compound, also referred to as compound 34 in its discovery publication, has been profiled against a panel of other sulfotransferases, including closely related glycosaminoglycan (GAG) sulfotransferases and cytosolic sulfotransferases.[3] The inhibitor demonstrates a notable preference for GAG sulfotransferases over cytosolic sulfotransferases. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Target Enzyme | Enzyme Class | Substrate | IC50 (µM) |
| Chst15 | GAG Sulfotransferase | Chondroitin Sulfate A | ~2.0 |
| Chst11 (C4ST-1) | GAG Sulfotransferase | Chondroitin | 2.5 |
| Ust (UST) | GAG Sulfotransferase | Chondroitin | 2.0 |
| Hs3st1 (3-OST-1) | GAG Sulfotransferase | Heparan Sulfate | 2.5 |
| Sult1e1 | Cytosolic Sulfotransferase | Estradiol | 19 |
| Sult2b1a | Cytosolic Sulfotransferase | DHEA | 42 |
| Sult2b1b | Cytosolic Sulfotransferase | DHEA | >100 |
| Sult1c1 | Cytosolic Sulfotransferase | 4-Methylumbelliferyl Sulfate | >100 |
Table 1: In vitro inhibitory activity of this compound against a panel of sulfotransferases. Data compiled from Cheung et al., ACS Chemical Biology, 2017.[3]
Experimental Protocols
The identification and characterization of this compound and its off-target profile were achieved through a series of robust biochemical assays. The detailed protocols for these key experiments are provided below.
Fluorescence-Based High-Throughput Screen for Chst15 Inhibitors
This primary screen was designed to identify small molecule inhibitors of Chst15 in a high-throughput format. The assay couples the activity of Chst15 to a fluorescent readout.
Principle: Chst15 utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor to sulfate its substrate, chondroitin sulfate A (CS-A). The reaction produces 3'-phosphoadenosine-5'-phosphate (PAP). In this coupled assay, the generated PAP is used by a second enzyme, Sult1c1, to regenerate PAPS from 4-methylumbelliferyl sulfate (MUS). This regeneration process releases the fluorescent molecule 4-methylumbelliferone (MU), which can be quantified. Inhibition of Chst15 leads to a decrease in PAP production and consequently, a reduction in the fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Enzyme Mix: Recombinant human Chst15 and Sult1c1 in assay buffer.
-
Substrate Mix: Chondroitin sulfate A (CS-A) and 4-methylumbelliferyl sulfate (MUS) in assay buffer.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compound solution or DMSO (control) to the assay wells.
-
Dispense 5 µL of the enzyme mix into each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzymes.
-
Initiate the reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
[³⁵S]-PAPS Sulfotransferase Assay for IC50 Determination
This direct and sensitive assay was used to validate the hits from the primary screen and to determine the IC50 values for this compound and its off-target interactions.
Principle: This assay directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]-PAPS onto the GAG substrate. The radiolabeled GAG product is then separated from the unreacted [³⁵S]-PAPS, and the radioactivity of the product is quantified by scintillation counting.
Protocol:
-
Reaction Mixture Preparation (per reaction):
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
1 mM CaCl₂
-
0.1% BSA
-
1 µg Chondroitin Sulfate A (or other GAG substrate)
-
0.5 µCi [³⁵S]-PAPS
-
Recombinant sulfotransferase enzyme
-
Varying concentrations of this compound or DMSO (control)
-
-
Assay Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of 1 M NaCl.
-
-
Separation of Product:
-
Apply the reaction mixture to a DEAE-Sephacel column pre-equilibrated with 20 mM Tris-HCl (pH 7.5).
-
Wash the column extensively with 20 mM Tris-HCl (pH 7.5) containing 0.2 M NaCl to remove unincorporated [³⁵S]-PAPS.
-
Elute the [³⁵S]-labeled GAG product with 20 mM Tris-HCl (pH 7.5) containing 1 M NaCl.
-
-
Quantification and Data Analysis:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Relationships
To further clarify the experimental process and the selectivity profile of this compound, the following diagrams have been generated.
Caption: Workflow for the discovery and characterization of this compound.
Caption: Selectivity profile of this compound against various sulfotransferases.
Conclusion
This compound is a potent inhibitor of Chst15 and also exhibits inhibitory activity against other closely related GAG sulfotransferases, namely Chst11, Ust, and Hs3st1, with similar potencies.[3] It displays significantly weaker inhibition of cytosolic sulfotransferases, indicating a degree of selectivity for the GAG sulfotransferase family. Researchers utilizing this compound should be aware of these off-target activities and consider their potential contribution to the observed biological effects. The detailed experimental protocols provided herein offer a valuable resource for the design and interpretation of studies involving this and other sulfotransferase inhibitors. Further investigation, including broader kinome profiling, would be beneficial to fully elucidate the complete selectivity profile of this compound.
References
Methodological & Application
Application Notes and Protocols for CHST15-IN-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) that is a critical component of the extracellular matrix (ECM).[1][2][3] Overexpression of CHST15 is implicated in the pathology of various diseases, including cancer and fibrosis, where it promotes tumor progression, invasion, and tissue remodeling.[1][4][5] CHST15-IN-1 is a potent, reversible, and covalent inhibitor of CHST15.[6] It effectively reduces the sulfation of chondroitin sulfate, thereby modulating the tumor microenvironment and cellular signaling pathways.[1][6] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its therapeutic potential.
Mechanism of Action
This compound specifically targets the sulfotransferase activity of the CHST15 enzyme, preventing the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine 4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[1][7] This inhibition leads to a decrease in the production of CS-E. The reduction of CS-E in the ECM alters cell-matrix interactions and disrupts signaling pathways that are dependent on these specific sulfation patterns.[1][2] Notably, inhibition of CHST15 has been shown to impact the non-canonical Wnt signaling pathway and upregulate the cell cycle inhibitor p21CIP1/WAF1.[4][8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| Neu7 astrocytes | CS-E Expression | 10 µM | 24 hours | Significant decrease in cell-surface CS-E expression | [6] |
| Neu7 astrocytes | CS-E Expression | 25 µM | 24 hours | Dose-dependent significant decrease in cell-surface CS-E expression | [6] |
| PANC-1, MIA PaCa-2, Capan-1, Capan-2 (Pancreatic Cancer) | Proliferation | Not specified for this compound (siRNA used) | 48 hours | Significant reduction in proliferation | [8][10] |
| TE1 (Esophageal Squamous Cell Carcinoma) | Proliferation | Not specified for this compound (siRNA used) | Not specified | Inhibition of cell growth and proliferation, induction of apoptosis | [11] |
| Malignant Prostate Epithelium | CHST15 Expression | Not applicable | Not applicable | 4.1 ± 0.4 times higher CHST15 expression compared to normal epithelium | [4] |
Signaling Pathway Diagrams
Caption: CHST15 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.[11]
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
2. Cell Proliferation Assay (MTS/WST-1 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
MTS or WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
3. Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Caption: Workflow for a Transwell cell migration assay.
-
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as chemoattractant)
-
This compound stock solution
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (for staining)
-
-
Procedure:
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete medium (chemoattractant) to the lower wells of a 24-well plate.
-
Resuspend starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add this compound or vehicle control to the upper chamber at the desired final concentration.
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
Compare the number of migrated cells in the this compound treated groups to the vehicle control.
-
4. Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Wnt and p21 signaling pathways following treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHST15, anti-p-p38 MAPK, anti-p38 MAPK, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control at the desired concentrations for the appropriate time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using an ECL detection system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
-
Compare the expression levels of target proteins in treated versus control samples.
-
Controls and Best Practices
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in the highest concentration of this compound to account for any effects of the solvent.
-
Positive Controls: For signaling pathway analysis, a known activator of the pathway of interest (e.g., Wnt3a for the Wnt pathway) can be used as a positive control.[4]
-
Dose-Response and Time-Course: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line and assay.
-
Cell Viability: When assessing effects on migration or signaling, it is crucial to ensure that the observed effects are not due to cytotoxicity. A parallel cell viability assay should be performed at the same concentrations and time points.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of CHST15 in various cellular processes and to explore its potential as a therapeutic agent in cancer and fibrotic diseases.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanism-based engineering of sulfotransferase CHST15 for the efficient synthesis of chondroitin sulfate E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Enzyme assay of glycosaminoglycan glycosyltransferases for chondroitin sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
Application Notes and Protocols for Chst15-IN-1 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of neuronal repair and other pathologies involving chondroitin sulfate proteoglycans (CSPGs).
Introduction
Carbohydrate Sulfotransferase 15 (CHST15) is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a specific sulfation motif on chondroitin sulfate chains. CS-E is a major component of chondroitin sulfate proteoglycans (CSPGs), which are up-regulated after central nervous system (CNS) injury and are potent inhibitors of axon regeneration. By catalyzing the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine (GalNAc) that is already sulfated at the C-4 position, CHST15 plays a critical role in creating the inhibitory microenvironment that hinders neuronal repair.
This compound is a small molecule inhibitor designed to selectively target CHST15. By inhibiting CHST15, this compound reduces the production of CS-E, thereby diminishing the inhibitory effects of CSPGs and promoting a more permissive environment for axonal growth and functional recovery.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of Chst15 inhibitors.
Table 1: In Vivo Efficacy of a Chst15 Inhibitor (BJC-934) in a Rat Spinal Cord Injury Model
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Rat (Spinal Cord Transection) | BJC-934 | 20 µg / 200 g body weight | Local administration at the lesion site | Promoted motor functional restoration and nerve tissue regeneration. | [1][4] |
| Rat (Spinal Cord Transection) | BJC-934 | 500 µg / 200 g body weight | Local administration at the lesion site | Reduced accumulation of CSPGs and mitigated inflammatory responses. | [1][4] |
Note: BJC-934 is described as a recently reported small-molecule inhibitor of Chst15. While its exact identity as this compound is not explicitly confirmed in the cited literature, its mechanism of action and application are directly relevant.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Administration Route | Animal Model | Reference |
| Dosage | 3.0 mg/kg | Intravenous (i.v.) | Not Specified | [5] |
| Clearance | 21 mL/min/kg | i.v. | Not Specified | [5] |
| Volume of Distribution | 0.97 L/kg | i.v. | Not Specified | [5] |
| Terminal Half-life | 1.6 hours | i.v. | Not Specified | [5] |
Signaling Pathway
Caption: CHST15 signaling pathway and therapeutic intervention.
Experimental Protocols
Protocol 1: Local Administration of a Chst15 Inhibitor in a Rat Model of Spinal Cord Injury
This protocol is adapted from a study investigating the effects of a Chst15 inhibitor (BJC-934) on nerve repair following spinal cord transection in rats.[1][4]
1. Materials and Reagents:
-
Chst15 inhibitor (e.g., BJC-934 or this compound)
-
Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
-
Adult female Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy and spinal cord transection
-
Hamilton syringe or other microinjection device
-
Post-operative care supplies (e.g., analgesics, antibiotics, bladder expression)
2. Animal Model Preparation (Spinal Cord Transection):
-
Anesthetize the rat using an approved protocol.
-
Perform a dorsal laminectomy at the desired spinal level (e.g., T9-T10).
-
Carefully expose the dura mater and completely transect the spinal cord with fine surgical scissors.
-
Confirm the completeness of the transection visually.
3. Preparation of Chst15 Inhibitor Solution:
-
Dissolve the Chst15 inhibitor in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 20 µg and 500 µg per 200 g body weight). The final injection volume should be appropriate for local administration (e.g., 5-10 µL).
-
Ensure the solution is sterile-filtered before administration.
4. Administration of Chst15 Inhibitor:
-
Immediately following spinal cord transection, slowly inject the prepared Chst15 inhibitor solution directly into the lesion site using a microinjection device.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Suture the muscle layers and close the skin incision.
5. Post-Operative Care:
-
Administer analgesics and antibiotics as per the approved institutional animal care protocol.
-
Provide manual bladder expression twice daily until autonomic control is regained.
-
Monitor the animals for any signs of distress or complications.
6. Outcome Assessment:
-
Behavioral Analysis: Assess motor function recovery at regular intervals using standardized tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the study endpoint, perfuse the animals and collect the spinal cord tissue. Perform immunohistochemical staining for markers of axonal regeneration (e.g., neurofilament), glial scarring (e.g., GFAP), and CSPG accumulation (e.g., CS56 antibody).
Caption: Experimental workflow for in vivo this compound administration.
Protocol 2: General Considerations for Intravenous Administration of this compound
This protocol provides a general framework for intravenous administration based on the available pharmacokinetic data.[5]
1. Materials and Reagents:
-
This compound
-
Vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO or PEG, if necessary to improve solubility)
-
Appropriate animal model (e.g., mouse or rat)
-
Syringes and needles for intravenous injection
-
Warming device to dilate tail veins (optional)
2. Preparation of this compound Solution:
-
Formulate this compound in a sterile, pyrogen-free vehicle at the desired concentration to achieve a dose of 3.0 mg/kg in a suitable injection volume (e.g., 5-10 mL/kg for mice).
-
Ensure the final solution is clear and free of particulates. Sterile filtration is recommended.
3. Administration:
-
Warm the animal to dilate the lateral tail veins for easier injection.
-
Administer the this compound solution via slow intravenous injection into a lateral tail vein.
-
The control group should receive an equivalent volume of the vehicle.
4. Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters.
Conclusion
This compound represents a promising therapeutic agent for conditions where CSPGs inhibit tissue repair, most notably in CNS injuries. The provided data and protocols offer a starting point for researchers to explore the in vivo efficacy and mechanism of action of this compound. Careful consideration of the animal model, dosage, administration route, and relevant outcome measures will be crucial for the successful design and interpretation of these studies.
References
- 1. Molecular mechanisms of scar-sourced axon growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Chondroitin Sulfate Proteoglycans Negatively Regulate the Positioning of Mitochondria and Endoplasmic Reticulum to Distal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Guide to Chst15-IN-1 Treatment in Esophageal Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15), in the context of esophageal cancer cell lines. The protocols outlined below are based on established methodologies for studying cancer cell biology and are adapted for the evaluation of a targeted inhibitor.
Introduction
Carbohydrate Sulfotransferase 15 (CHST15) is an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a key component of the extracellular matrix.[1][2] Emerging evidence indicates that CHST15 is overexpressed in esophageal squamous cell carcinoma (ESCC) and plays a significant role in tumor progression.[1][3] Studies have shown that higher levels of CHST15 are present in ESCC tissues compared to normal adjacent tissues.[1][3] In esophageal cancer cell lines such as TE-1, Eca-109, and EC9706, CHST15 expression has been confirmed, with TE-1 exhibiting particularly high levels.[3]
Knockdown of CHST15 in the TE-1 cell line has been demonstrated to inhibit cell growth and proliferation while promoting apoptosis.[3][4][5] These anti-tumor effects are believed to be mediated through the modulation of specific signaling pathways, including the CHST15/ILKAP/CCND1 and CHST15/RABL6/PMAIP1 axes.[3][4] this compound is a selective inhibitor of CHST15 and presents a promising tool for investigating the therapeutic potential of targeting this enzyme in esophageal cancer.[6]
These notes provide detailed protocols for treating esophageal cancer cell lines with this compound, assessing its impact on cell viability and apoptosis, and investigating the underlying molecular mechanisms.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables present a summary of expected quantitative data from experiments with this compound on the TE-1 esophageal cancer cell line. The data is hypothetical and serves as a template for recording experimental results.
Table 1: Effect of this compound on the Viability of TE-1 Esophageal Cancer Cells (MTT Assay)
| This compound Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 3.9 | 88 ± 4.2 | 75 ± 5.5 |
| 5 | 82 ± 4.1 | 65 ± 3.8 | 48 ± 4.9 |
| 10 | 68 ± 3.5 | 45 ± 4.0 | 30 ± 3.7 |
| 25 | 50 ± 2.9 | 32 ± 3.1 | 18 ± 2.5 |
| 50 | 35 ± 3.2 | 20 ± 2.8 | 10 ± 1.9 |
Table 2: Induction of Apoptosis in TE-1 Cells by this compound (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control (48h) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |
| This compound (10 µM, 48h) | 15.8 ± 2.1 | 8.2 ± 1.5 | 24.0 ± 3.5 |
| This compound (25 µM, 48h) | 28.4 ± 3.5 | 14.6 ± 2.2 | 43.0 ± 5.6 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: TE-1 (Esophageal Squamous Cell Carcinoma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TE-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed TE-1 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat TE-1 cells with this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ILKAP, CCND1, RABL6, PMAIP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: A flowchart outlining the key steps for assessing the efficacy of this compound in esophageal cancer cell lines.
Caption: A diagram illustrating the proposed signaling axes regulated by CHST15 in esophageal cancer proliferation and apoptosis.[3][4]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CHST15 promotes the proliferation of TE-1 cells via multiple pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHST15 promotes the proliferation of TE‑1 cells via multiple pathways in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Pancreatic Cancer Cell Invasion Using a CHST15 Inhibitor
A Note on CHST15-IN-1: As of the latest literature review, a specific small molecule inhibitor designated "this compound" for pancreatic cancer research is not prominently described. The majority of research on the inhibition of Carbohydrate Sulfotransferase 15 (CHST15) in pancreatic cancer focuses on the use of RNA interference, particularly siRNA (e.g., STNM01). The following protocols and data are based on the established effects of CHST15 silencing and can be adapted for the evaluation of any novel CHST15 inhibitor, such as a hypothetical "this compound".
Introduction
Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), is a key player in the progression of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Overexpression of CHST15 is observed in both pancreatic cancer cells and the surrounding stromal fibroblasts, contributing to a dense, fibrotic tumor microenvironment that promotes tumor growth, invasion, and immune evasion.[4][5] CHST15-mediated synthesis of CS-E is involved in the cleavage of CD44, a cell surface receptor implicated in cell motility and invasion.[3][6][7] Furthermore, silencing of the CHST15 gene has been shown to suppress pancreatic cancer cell proliferation, in part through the upregulation of the cell cycle inhibitor p21CIP1/WAF1.[1][2][8] These findings establish CHST15 as a promising therapeutic target for mitigating pancreatic cancer cell invasion and proliferation.
These application notes provide a framework for researchers, scientists, and drug development professionals to study the effects of CHST15 inhibition on pancreatic cancer cell invasion.
Data Presentation
The following tables summarize the quantitative effects of CHST15 inhibition in pancreatic cancer cell lines, primarily derived from studies using siRNA. These data serve as a benchmark for evaluating the efficacy of a potential CHST15 inhibitor.
Table 1: Effect of CHST15 siRNA on CHST15 mRNA Expression in Pancreatic Cancer Cell Lines [1]
| Cell Line | Treatment Duration (hours) | Percentage Reduction in CHST15 mRNA |
| PANC-1 | 24 | 1% |
| PANC-1 | 48 | 85% |
| PANC-1 | 72 | 87% |
| MIA PaCa-2 | 48 | 75% |
| Capan-1 | 48 | 42% |
| Capan-2 | 48 | 36% |
Table 2: Effect of CHST15 siRNA on the Proliferation of Pancreatic Cancer Cell Lines [1][9]
| Cell Line | Treatment | Proliferation Index (Relative to Control) |
| PANC-1 | CHST15 siRNA (48h) | ~0.80 |
| MIA PaCa-2 | CHST15 siRNA (48h) | ~0.85 |
| Capan-1 | CHST15 siRNA (48h) | ~0.88 |
| Capan-2 | CHST15 siRNA (48h) | ~0.90 |
Table 3: Effect of CHST15 siRNA on p21CIP1/WAF1 mRNA Expression [1]
| Cell Line | Treatment | Relative Quantity of p21 mRNA (Fold Change vs. Control) |
| PANC-1 | CHST15 siRNA (48h) | Slight Increase |
| Capan-2 | CHST15 siRNA (48h) | Significant Increase |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy pancreatic cancer cell lines for subsequent experiments.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, Capan-1, Capan-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture pancreatic cancer cells in T-75 flasks with complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in a new flask with fresh medium.
-
Regularly inspect the cells for any signs of contamination.
In Vitro CHST15 Inhibition
Objective: To inhibit CHST15 expression or activity in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
CHST15 inhibitor (e.g., "this compound" or CHST15 siRNA)
-
Control (e.g., vehicle for a small molecule inhibitor or a non-specific control siRNA)
-
Transfection reagent (for siRNA)
-
Serum-free medium
Protocol (for a small molecule inhibitor like "this compound"):
-
Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the "this compound" to the desired final concentrations in complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability/Proliferation Assay (WST-1 Assay)
Objective: To assess the effect of CHST15 inhibition on pancreatic cancer cell proliferation.
Materials:
-
96-well plates
-
Pancreatic cancer cells treated with a CHST15 inhibitor and control
-
WST-1 reagent
-
Plate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the CHST15 inhibitor or control for 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage relative to the control-treated cells.
Matrigel Invasion Assay
Objective: To evaluate the effect of CHST15 inhibition on the invasive capacity of pancreatic cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Methanol or another fixative
-
Crystal Violet stain
Protocol:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 2 hours to allow the Matrigel to solidify.
-
Pre-treat pancreatic cancer cells with the CHST15 inhibitor or control for 48 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 600 µL of complete growth medium to the lower chamber as a chemoattractant.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of invasion relative to the control.
Western Blot Analysis
Objective: To determine the effect of CHST15 inhibition on the expression of key proteins (e.g., CHST15, p21, cleaved CD44).
Materials:
-
Pancreatic cancer cells treated with a CHST15 inhibitor and control
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-CHST15, anti-p21, anti-CD44, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Proposed signaling pathway of CHST15 in pancreatic cancer cell invasion and proliferation.
Caption: Experimental workflow for evaluating a CHST15 inhibitor in pancreatic cancer cells.
Caption: Logical relationship of CHST15's role in the pancreatic tumor microenvironment.
References
- 1. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of carbohydrate sulfotransferase 15 in pancreatic cancer stroma is associated with worse prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of carbohydrate sulfotransferase 15 in pancreatic cancer stroma is associated with worse prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Prognostic impact of carbohydrate sulfotransferase 15 in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
How to dissolve and prepare Chst15-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Chst15 is a key enzyme in the biosynthesis of Chondroitin Sulfate E (CS-E), a glycosaminoglycan that plays a critical role in the inhibition of neuronal regeneration. These guidelines are intended for research purposes to facilitate the investigation of the therapeutic potential of Chst15 inhibition.
Chemical and Physical Properties
This compound is a small molecule inhibitor that selectively targets Chst15, thereby reducing the sulfation of chondroitin sulfate proteoglycans (CSPGs).[1]
| Property | Value | Reference |
| CAS Number | 2158198-77-5 | [1] |
| Molecular Formula | C₁₇H₁₁BrCl₂N₂O₃ | [2] |
| Molecular Weight | 442.09 g/mol | [2] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2][3] |
| Purity | >98% | [4] |
Mechanism of Action
This compound is a potent reversible covalent inhibitor of Chst15. It effectively blocks the sulfation of chondroitin sulfate, leading to a decrease in the levels of CS-E and other related glycosaminoglycans (GAGs). By inhibiting Chst15, this compound can diminish the inhibitory effects of CSPGs, which are known to impede neuronal repair.[1][4]
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | 23 µM (for compound 5, a precursor to this compound) | - | [³⁵S]-labeling assay | [5] |
| Effective Concentration | 10-25 µM | Neu7 astrocytes | Dose-dependent decrease in cell-surface CS-E expression | [1] |
In Vivo Pharmacokinetics (Rat Model)
| Parameter | Value | Administration | Reference |
| Clearance | 21 mL/min/kg | 3.0 mg/kg, i.v. | [1] |
| Volume of Distribution | 0.97 L/kg | 3.0 mg/kg, i.v. | [1] |
| Terminal Half-life | 1.6 hours | 3.0 mg/kg, i.v. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.42 mg of this compound in 1 mL of DMSO.
-
Warm the solution to 37°C and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
In Vitro Protocol: Inhibition of CS-E Expression in Neu7 Astrocytes
Materials:
-
Neu7 astrocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against CS-E
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Culture Neu7 astrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in culture medium to final concentrations of 10 µM and 25 µM. An equivalent concentration of DMSO should be used as a vehicle control.
-
Treat the cells with the this compound working solutions or vehicle control for 24 hours.[1]
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against CS-E (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of CS-E staining to determine the effect of this compound.
In Vivo Protocol: Spinal Cord Injury (SCI) Rat Model
Materials:
-
Adult female Sprague-Dawley rats (225-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Spinal cord impactor device
-
This compound solution for injection
-
Vehicle control (e.g., saline with a low percentage of DMSO)
-
Sutures
-
Post-operative care supplies (e.g., antibiotics, analgesics, saline for rehydration)
Protocol:
-
Anesthetize the rat using isoflurane. Maintain anesthesia throughout the surgical procedure.
-
Shave the thoracic area and sterilize the surgical site.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Induce a contusion injury using a spinal cord impactor.
-
Administer this compound or vehicle control directly to the lesion site. A study by Li et al. (2023) used a small-molecule inhibitor of Chst15 at concentrations of 20 µg and 500 µg per 200 g body weight in rats.[6][7]
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics, antibiotics, and manual bladder expression. Monitor the animals for recovery.
-
Assess motor function recovery at regular intervals using appropriate behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
At the end of the study period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord tissue for histological analysis.
-
Perform immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilaments) and glial scar formation (e.g., staining for GFAP and CSPGs using an antibody like CS56).[6]
Signaling Pathways and Workflows
Chst15-Mediated Biosynthesis of Chondroitin Sulfate E (CS-E)
Caption: Biosynthesis of Chondroitin Sulfate E (CS-E) by Chst15.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effect on CS-E expression.
Signaling Pathway of CSPG-Mediated Axonal Inhibition
Caption: CSPG signaling pathway leading to axonal growth inhibition.
References
- 1. Inhibition of central axon regeneration: perspective from chondroitin sulfate proteoglycans in lamprey spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Advances in the Signaling Pathways Downstream of Glial-Scar Axon Growth Inhibitors [frontiersin.org]
- 4. Intra-Axonal Translation of RhoA Promotes Axon Growth Inhibition by CSPG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanism-based engineering of sulfotransferase CHST15 for the efficient synthesis of chondroitin sulfate E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CSPG Production in Astrocytes Using a CHST15 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate proteoglycans (CSPGs) are major components of the glial scar that forms after central nervous system (CNS) injury and are potent inhibitors of axonal regeneration.[1][2] Astrocytes are the primary source of these inhibitory CSPGs.[3][4][5] A key enzyme in the biosynthesis of the highly sulfated and inhibitory forms of chondroitin sulfate is Carbohydrate Sulfotransferase 15 (CHST15).[3][6][7] CHST15 is responsible for the 6-O-sulfation of N-acetylgalactosamine (GalNAc) residues that are already 4-O-sulfated, leading to the formation of chondroitin sulfate E (CS-E), a structure known to be particularly inhibitory to axonal growth.[3][6]
Targeting CHST15 with small molecule inhibitors presents a promising therapeutic strategy to reduce the production of inhibitory CSPGs by astrocytes and promote neural repair.[3][6][7] This document provides detailed application notes and protocols for the use of a selective CHST15 inhibitor, BJC-934, to study its effects on CSPG production in cultured astrocytes.
Mechanism of Action of CHST15
CHST15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, plays a critical role in the modification of chondroitin sulfate chains. As depicted in the signaling pathway below, it catalyzes the transfer of a sulfate group to the 6th position of a 4-sulfated N-acetylgalactosamine sugar within the growing glycosaminoglycan (GAG) chain attached to a core protein. This enzymatic step is crucial for the generation of the highly sulfated and inhibitory CS-E epitopes on CSPGs.
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
This protocol describes the isolation and culture of primary astrocytes from neonatal rat or mouse cortices.
Materials:
-
Neonatal rat or mouse pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Dissect the cerebral cortices in a sterile environment and remove the meninges.
-
Mechanically dissociate the cortical tissue in DMEM.
-
Treat the tissue with Trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After the culture becomes confluent (typically 7-10 days), purify the astrocytes by shaking the flasks to remove microglia and oligodendrocytes.
-
Re-plate the purified astrocytes for experiments. The purity of the culture (>95%) should be confirmed by immunocytochemistry for the astrocyte marker Glial Fibrillary Acidic Protein (GFAP).
Protocol 2: Treatment of Astrocytes with BJC-934
This protocol outlines the treatment of cultured primary astrocytes with the CHST15 inhibitor, BJC-934.
Materials:
-
Primary astrocyte cultures (from Protocol 1)
-
BJC-934 (stock solution in DMSO)
-
Astrocyte culture medium (DMEM with 10% FBS)
Procedure:
-
Prepare working solutions of BJC-934 in astrocyte culture medium from a stock solution in DMSO. The final concentrations to be tested are 50 nM, 1 µM, and 25 µM.[3] A vehicle control (DMSO) at the same final concentration as the highest BJC-934 concentration should be included.
-
When astrocytes reach 70-80% confluency, replace the existing medium with the medium containing the different concentrations of BJC-934 or the vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, collect the cell lysates and conditioned media for analysis of CSPG production.
Protocol 3: Quantification of CSPG Production by Western Blot
This protocol describes the analysis of CSPG levels in astrocyte cell lysates and conditioned media.
Materials:
-
Cell lysates and conditioned media from treated astrocytes
-
Chondroitinase ABC
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: anti-Chondroitin Sulfate (CS56)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Determine the total protein concentration of the cell lysates.
-
For analysis of the GAG chains, digest an aliquot of the protein samples with chondroitinase ABC.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (anti-CS56).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin for cell lysates or total protein for conditioned media).
Protocol 4: Visualization of CSPG Deposition by Immunofluorescence
This protocol allows for the visualization and quantification of CSPG deposition in the extracellular matrix of cultured astrocytes.
Materials:
-
Astrocytes cultured on coverslips and treated with BJC-934
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody: anti-Chondroitin Sulfate (CS56)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix the treated astrocytes on coverslips with 4% PFA.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary antibody (anti-CS56).
-
Wash and then incubate with the Alexa Fluor-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the staining using a fluorescence microscope and quantify the fluorescence intensity of CS56 staining using image analysis software.
Data Presentation
The following table summarizes the expected dose-dependent effect of BJC-934 on CSPG production by astrocytes, based on published findings.[3]
| Treatment Group | Concentration | CSPG Production (Normalized to Vehicle Control) |
| Vehicle Control | - | 1.00 |
| BJC-934 | 50 nM | ~0.85 |
| BJC-934 | 1 µM | ~0.60 |
| BJC-934 | 25 µM | ~0.35 |
Note: The quantitative values are illustrative and represent the expected trend of a significant, dose-dependent decrease in CSPG production as observed with BJC-934 treatment.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the effect of the CHST15 inhibitor on astrocyte CSPG production.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the role of CHST15 in astrocyte CSPG production using the small molecule inhibitor BJC-934. By utilizing these methods, scientists can effectively evaluate the potential of CHST15 inhibition as a therapeutic strategy for promoting CNS repair and regeneration.
References
- 1. Alterations in sulfated chondroitin glycosaminoglycans following controlled cortical impact injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-type microglia can induce astrocytes to deposit chondroitin sulfate proteoglycan after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Anti-chondroitin sulfate antibodies and their utility for enzyme-linked immunosorbent assay and western blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Synergistic Effects of Chst15-IN-1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chst15-IN-1 is a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E).[1][2][3] Elevated levels of CS-E are implicated in the pathology of various diseases, including cancer and conditions involving neuronal injury, by promoting tumor invasion and inhibiting axonal regeneration.[2][4][5][6][7] The targeted inhibition of CHST15 by this compound presents a promising therapeutic strategy. These application notes provide a framework and detailed protocols for investigating the synergistic potential of this compound when used in combination with other therapeutic agents.
Combining therapeutic agents is a cornerstone of modern medicine, aiming to enhance efficacy, reduce dosages to minimize toxicity, and overcome drug resistance.[8] This document outlines the rationale for combining this compound with other drugs and provides methodologies to quantitatively assess these interactions.
Rationale for Combination Therapy
The extracellular matrix (ECM) plays a critical role in cell signaling, proliferation, and migration. CHST15 modifies the ECM by creating CS-E motifs, which can influence tumor cell behavior and the tumor microenvironment.[4][5] By inhibiting CHST15, this compound can modulate the tumor stroma, potentially increasing the efficacy of other anticancer agents.
Potential Synergistic Combinations:
-
With Cytotoxic Chemotherapy (e.g., Paclitaxel, Gemcitabine): By altering the ECM, this compound may enhance the penetration and access of chemotherapeutic agents to tumor cells.
-
With Targeted Therapies (e.g., EGFR inhibitors, PI3K inhibitors): CHST15 has been linked to the regulation of signaling pathways that drive tumor progression.[5][7] Combining this compound with inhibitors of these pathways could lead to a more potent anti-tumor effect.
-
With Immunotherapy (e.g., Immune Checkpoint Inhibitors): The tumor microenvironment heavily influences immune cell infiltration and function. Modification of the ECM by this compound could potentially convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint blockade.[9]
Data Presentation: Quantifying Synergy
The synergy between this compound and a second drug can be quantitatively assessed using the Combination Index (CI), based on the Chou-Talalay method.[1][4][10] The CI provides a measure of the interaction between two drugs, where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following tables should be used to structure and present the experimental data.
Table 1: Single-Agent Dose-Response Data
| Drug | Concentration (µM) | % Inhibition |
| This compound | [Dose 1] | |
| [Dose 2] | ||
| [Dose 3] | ||
| ... | ||
| Drug B | [Dose 1] | |
| [Dose 2] | ||
| [Dose 3] | ||
| ... |
Table 2: Combination Dose-Response Data (Fixed Ratio)
| This compound (µM) | Drug B (µM) | % Inhibition (Combined) | Fraction Affected (Fa) | Combination Index (CI) |
| [Conc 1A] | [Conc 1B] | |||
| [Conc 2A] | [Conc 2B] | |||
| [Conc 3A] | [Conc 3B] | |||
| ... | ... |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment Using Cell Viability Assay
This protocol details the steps to determine the synergistic effects of this compound and a second drug (Drug B) on cancer cell viability.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Drug B (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn software or other software for CI calculation[10]
2. Experimental Workflow:
Caption: Workflow for in vitro drug synergy assessment.
3. Detailed Steps:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation:
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for this compound and Drug B individually.
-
Prepare serial dilutions for each drug alone.
-
Prepare combination dilutions at a fixed ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the single drugs or drug combinations to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to calculate the percentage of inhibition for each concentration.
-
Use the dose-response data for single agents and combinations to calculate the Combination Index (CI) using software like CompuSyn. This software utilizes the Chou-Talalay method to generate Fa-CI plots and isobolograms.[4]
-
Signaling Pathway Visualization
Understanding the mechanism of synergy requires knowledge of the underlying signaling pathways. Inhibition of CHST15 is known to affect non-canonical WNT signaling and can modulate the tumor microenvironment.[10] The diagram below illustrates a hypothetical signaling pathway where this compound could synergize with an inhibitor of a downstream oncogenic pathway.
Caption: Hypothetical synergistic mechanism of this compound and Drug B.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for researchers to explore the synergistic potential of this compound. By modulating the extracellular matrix and associated signaling pathways, this compound holds promise as a component of combination therapies for cancer and other indications. Rigorous quantitative analysis of drug interactions is crucial for the successful development of novel and more effective treatment regimens.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chondroitin sulphate enhances the antitumor activity of gemcitabine and mitomycin-C in bladder cancer cells with different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining Targeted Therapies: Practical Issues to Consider at the Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune-based combination therapy to convert immunologically cold tumors into hot tumors: an update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of Chst15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan.[1][2] Elevated Chst15 expression and the subsequent accumulation of CS-E in the extracellular matrix are implicated in the pathogenesis of various diseases, including cancer and fibrosis.[3][4] Consequently, Chst15 has emerged as a promising therapeutic target. Two primary strategies for inhibiting Chst15 function in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as Chst15-IN-1.[1][5]
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and a summary of their reported effects. This information is intended to guide researchers in selecting the most appropriate method for their specific experimental needs.
Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of Chst15 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degradation of Chst15 mRNA, leading to reduced protein expression.[6] | A potent, reversible covalent inhibitor that directly targets the Chst15 enzyme, blocking its catalytic activity.[5][7] |
| Specificity | Can be highly specific to the Chst15 mRNA sequence. However, potential for off-target effects due to unintended silencing of other genes with partial sequence homology exists.[8][9] | Selective for sulfotransferases, but may inhibit other closely related glycosaminoglycan (GAG) sulfotransferases. Does not react nonspecifically with some of the most reactive cysteine residues in the proteome.[7] |
| Duration of Effect | Can achieve stable, long-term knockdown of Chst15 expression, particularly in stably transduced cell lines.[10] | The inhibitory effect is transient and dependent on the continued presence of the compound. This compound has a short terminal half-life of 1.6 hours in vivo.[5] |
| Reversibility | Generally considered irreversible in stably integrated lentiviral systems. | Reversible; removal of the inhibitor restores enzyme function.[7] |
| Applications | Ideal for long-term studies investigating the consequences of chronic Chst15 depletion in cell culture and in vivo models. | Suited for acute studies, dose-response experiments, and situations where temporal control of Chst15 inhibition is desired. |
| Potential Drawbacks | Potential for off-target effects, insertional mutagenesis, and cellular toxicity from viral components.[6][11] | Potential for off-target pharmacological effects and requirement for continuous administration to maintain inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Chst15 shRNA knockdown and this compound treatment. It is important to note that direct comparisons between studies are challenging due to variations in cell types, experimental conditions, and methodologies.
Table 1: Efficacy of Chst15 Knockdown and Inhibition
| Method | Model System | Knockdown/Inhibition Efficiency | Reference |
| Lentiviral shRNA | Human pancreatic cancer cells (PANC-1) | ~85% reduction in CHST15 mRNA at 48h | [2] |
| Human pancreatic cancer cells (BxPC-3) | 86.8% knockdown of human CHST15 mRNA | [12] | |
| Murine pancreatic cancer cells (KPC) | 52.0% knockdown of mouse CHST15 mRNA (using human-specific siRNA) | [12] | |
| This compound | Neu7 astrocytes | Significant dose-dependent decrease in cell-surface CS-E expression at 10 and 25 µM | [5] |
| Biochemical assay | IC50 of 23 µM for a precursor compound | [7] |
Table 2: Functional Effects of Chst15 Knockdown and Inhibition
| Method | Model System | Functional Readout | Quantitative Effect | Reference |
| Lentiviral shRNA | Human pancreatic cancer cells (PANC-1, MIA PaCa-2, Capan-1, Capan-2) | Cell Proliferation (WST-1 assay) | Significant suppression of cell proliferation at 48h | [2] |
| PANC-1 xenograft model | Tumor Growth | Almost complete suppression of tumor growth after a single intratumoral injection | [2] | |
| Murine pancreatic cancer model (KPC) | Tumor Growth | Almost completely inhibited tumor growth | [13] | |
| Rats with chronic heart failure | Cardiac fibrosis and hypertrophy | Significant reduction | [14] | |
| This compound | Neu7 astrocytes | Cell-surface CS-E expression | Significant dose-dependent decrease at 10 and 25 µM | [5] |
| Rat spinal cord injury model | Motor function recovery | Significantly promoted functional recovery | [15] |
Signaling Pathways
Chst15 is known to modulate key signaling pathways involved in cell growth, differentiation, and tissue remodeling, primarily through its role in producing chondroitin sulfate E (CS-E). CS-E can interact with various growth factors and their receptors, thereby influencing downstream signaling cascades. The Wnt and Transforming Growth factor-beta (TGF-β) pathways are two well-established pathways affected by Chst15 activity.
Chst15 and Wnt Signaling
Caption: Chst15-mediated Wnt signaling modulation.
Chst15 and TGF-β Signaling
Caption: Chst15's influence on the TGF-β signaling pathway.
Crosstalk between Wnt and TGF-β Signaling in Chst15-related Pathologies
Caption: Crosstalk between Wnt and TGF-β pathways influenced by Chst15.
Experimental Protocols
Lentiviral shRNA Knockdown of Chst15
This protocol provides a general guideline for the knockdown of Chst15 in mammalian cell lines using lentiviral particles. Optimization will be required for specific cell types.
1. Lentiviral Particle Production:
-
Co-transfect HEK293T cells with the lentiviral vector encoding the Chst15 shRNA and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Culture the cells for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using methods such as qPCR or by transducing a reporter cell line.
2. Transduction of Target Cells:
-
Plate target cells in a suitable culture vessel. For a 6-well plate, seed cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency and knockdown level.
-
Add a transduction-enhancing reagent like Polybrene (final concentration 4-8 µg/mL) to the culture medium.
-
Incubate the cells with the virus for 12-24 hours.
-
Replace the virus-containing medium with fresh culture medium.
3. Selection of Transduced Cells:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the culture medium 24-48 hours post-transduction.
-
Culture the cells in the selection medium for several days until non-transduced cells are eliminated.
-
Expand the resistant cell population for downstream experiments.
4. Validation of Knockdown:
-
Assess the knockdown efficiency of Chst15 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Experimental Workflow for Lentiviral shRNA Knockdown
Caption: Workflow for Chst15 knockdown using lentiviral shRNA.
This compound Treatment
This protocol provides a general guideline for the in vitro treatment of cells with this compound.
1. Reagent Preparation:
-
Reconstitute this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
2. Cell Treatment:
-
Plate target cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal concentration for your cell type and experimental endpoint.[5]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Replace the culture medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
3. Assessment of Inhibition:
-
Evaluate the effect of this compound on Chst15 activity by measuring the levels of chondroitin sulfate E (CS-E) using techniques such as ELISA or mass spectrometry.
-
Assess the downstream functional consequences of Chst15 inhibition, such as changes in cell proliferation, migration, or gene expression.
Experimental Workflow for this compound Treatment
Caption: Workflow for pharmacological inhibition of Chst15.
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are valuable tools for studying the function of Chst15. The choice between these two methods will depend on the specific research question, the desired duration of inhibition, and the experimental system. Lentiviral shRNA is well-suited for long-term studies requiring stable Chst15 depletion, while this compound offers a reversible and dose-dependent means of inhibiting enzyme activity, making it ideal for acute and mechanistic studies. Careful consideration of the advantages and disadvantages of each approach, as outlined in these notes, will enable researchers to design robust experiments to further elucidate the role of Chst15 in health and disease.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alleviation of off-target effects from vector-encoded shRNAs via codelivered RNA decoys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Small interfering RNA therapy against carbohydrate sulfotransferase 15 inhibits cardiac remodeling in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Chst15 in Tissues Treated with Chst15-IN-1
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Carbohydrate Sulfotransferase 15 (Chst15) in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues previously treated with the Chst15 inhibitor, Chst15-IN-1. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme involved in the biosynthesis of chondroitin sulfate E (CS-E), a critical component of the extracellular matrix.[1][2] Chst15 plays a significant role in various biological processes, including cell adhesion, migration, and signaling.[3] Dysregulation of Chst15 has been implicated in several pathologies, such as cancer and fibrosis, making it a promising therapeutic target.[3][4]
This compound is a potent and reversible covalent inhibitor of Chst15.[5][6] It effectively reduces the sulfation levels of chondroitin sulfate, thereby modulating the composition of the extracellular matrix.[4][6] Immunohistochemistry is a valuable technique to visualize the distribution and expression levels of Chst15 in tissues, providing insights into its physiological and pathological roles. This protocol outlines the necessary steps to perform IHC for Chst15 on tissues, including those that have been treated with this compound.
Chst15 Signaling Pathway and Inhibition
Chst15 is involved in the non-canonical Wnt signaling pathway, which regulates cell polarity and migration.[7][8] In some cancers, such as prostate cancer, a decline in arylsulfatase B (ARSB) can lead to an increase in chondroitin 4-sulfate (C4S). This, in turn, can activate non-canonical Wnt signaling, leading to the upregulation of Chst15 expression.[9] The increased Chst15 activity then contributes to the production of CS-E, which modifies the extracellular matrix and can promote tumor progression.[3] this compound acts by directly inhibiting the enzymatic activity of Chst15, thus preventing the sulfation of C4S to CS-E and disrupting this signaling cascade.[6]
Caption: Chst15 Signaling and Inhibition.
Experimental Protocol
This protocol provides a general guideline for the immunohistochemical staining of Chst15 in FFPE tissues. Optimization may be required for specific tissue types and experimental conditions.
Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-Chst15 antibody (validated for IHC)
-
Secondary antibody (biotinylated, corresponding to the primary antibody host)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Light microscope
Tissue Preparation and Staining Workflow
Caption: IHC Workflow for Chst15 Detection.
Detailed Protocol
1. Deparaffinization and Rehydration a. Immerse slides in xylene: 2 changes for 5 minutes each.[10] b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[10] c. Immerse slides in 95% ethanol for 3 minutes.[10] d. Immerse slides in 70% ethanol for 3 minutes.[10] e. Rinse slides in dH₂O for 5 minutes.[11]
2. Antigen Retrieval a. Submerge slides in a coplin jar containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0). b. Heat the slides in a water bath or steamer at 95-100°C for 10-20 minutes.[10] Note: For some Chst15 antibodies, an EDTA-based buffer (pH 8.0) for 15 minutes may be optimal.[12] c. Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[10] d. Wash slides with PBS: 2 changes for 5 minutes each.[10]
3. Peroxidase Blocking a. Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10][13] b. Wash slides with PBS: 2 changes for 5 minutes each.[10]
4. Blocking a. Apply blocking buffer (e.g., 10% normal goat serum in PBS) to the tissue sections. b. Incubate for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation a. Dilute the anti-Chst15 primary antibody in the blocking buffer to the recommended concentration. A starting dilution of 1:500 may be appropriate for some antibodies.[12] b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. Wash slides with PBS: 3 changes for 5 minutes each. b. Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection a. Wash slides with PBS: 3 changes for 5 minutes each. b. Apply the ABC reagent and incubate for 30 minutes at room temperature. c. Wash slides with PBS: 3 changes for 5 minutes each. d. Apply the DAB substrate solution and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope. e. Rinse slides with dH₂O to stop the reaction.
8. Counterstaining a. Immerse slides in hematoxylin for 1-2 minutes.[10] b. Rinse slides in running tap water for 5-10 minutes.[10]
9. Dehydration and Mounting a. Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%) for 3-5 minutes each.[10] b. Clear the slides in xylene: 2 changes for 5 minutes each.[10] c. Apply a drop of mounting medium and place a coverslip over the tissue section.
10. Visualization a. Examine the slides under a light microscope. Chst15 staining will appear as a brown precipitate, and the nuclei will be counterstained blue.
Considerations for Tissues Treated with this compound
When performing IHC on tissues that have been treated with this compound, the primary goal is to assess the expression and localization of the Chst15 protein itself, not necessarily its enzymatic activity, which is inhibited by the drug. The described IHC protocol should be suitable for this purpose. However, it is important to include appropriate controls:
-
Untreated Control: Tissue from the same source that has not been exposed to this compound to establish baseline Chst15 expression.
-
Vehicle Control: Tissue treated with the vehicle used to dissolve this compound to control for any effects of the solvent on Chst15 expression.
-
Negative Control: A tissue section incubated with the primary antibody diluent instead of the primary antibody to check for non-specific staining from the secondary antibody and detection system.
Data Presentation
The following table summarizes the key quantitative parameters of the IHC protocol. These values may require optimization for your specific experimental setup.
| Parameter | Recommended Value | Range for Optimization | Reference |
| Tissue Section Thickness | 4-5 µm | 3-8 µm | [10] |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 | EDTA, pH 8.0 | [10][12] |
| Antigen Retrieval Time | 15 minutes | 10-20 minutes | [10][12] |
| Antigen Retrieval Temp. | 95-100°C | 95-100°C | [10] |
| Peroxidase Blocking | 3% H₂O₂ in PBS | 0.3-3% H₂O₂ | [13] |
| Blocking Serum Conc. | 10% | 5-10% | General Protocol |
| Primary Antibody Dilution | 1:500 | 1:100 - 1:1000 | [12] |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at RT or Overnight at 4°C | General Protocol |
| DAB Incubation Time | 5 minutes | 2-10 minutes | [13] |
| Hematoxylin Incubation | 1-2 minutes | 30 seconds - 2 minutes | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | - Primary antibody concentration too low- Inadequate antigen retrieval- Antibody not suitable for IHC | - Increase antibody concentration or incubation time- Optimize antigen retrieval buffer, time, and temperature- Verify antibody is validated for IHC on FFPE tissues |
| High Background | - Primary antibody concentration too high- Inadequate blocking- Non-specific secondary antibody binding | - Decrease antibody concentration- Increase blocking time or serum concentration- Use a secondary antibody pre-adsorbed against the tissue species |
| Non-specific Staining | - Endogenous peroxidase activity not fully blocked- Cross-reactivity of antibodies | - Increase H₂O₂ incubation time- Run appropriate negative controls |
References
- 1. genecards.org [genecards.org]
- 2. CHST15 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Gene - CHST15 [maayanlab.cloud]
- 4. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. arigobio.com [arigobio.com]
- 12. CHST15 Polyclonal Antibody (PA5-31727) [thermofisher.com]
- 13. cdn.origene.com [cdn.origene.com]
Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with Chst15-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbohydrate sulfotransferase 15 (Chst15) is an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a glycosaminoglycan implicated in various cellular processes. Emerging evidence suggests that Chst15 plays a significant role in cancer progression. Overexpression of Chst15 has been observed in several cancers, including esophageal squamous cell carcinoma, and is associated with poor prognosis.[1][2] Notably, studies have shown that knockdown of Chst15 expression can inhibit cancer cell proliferation and induce apoptosis.[1][3][4][5][6] This pro-apoptotic effect is potentially mediated through the CHST15/RABL6/PMAIP1 signaling axis.[1][3][4] Chst15-IN-1 is a novel small molecule inhibitor designed to specifically target the enzymatic activity of Chst15, offering a promising tool for cancer research and therapeutic development.
This application note provides a detailed protocol for the analysis of apoptosis in a cancer cell line treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate between different stages of cell death.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 65.3 ± 4.2 | 20.1 ± 2.8 | 14.6 ± 2.1 |
| This compound | 10 | 40.1 ± 5.1 | 35.7 ± 3.9 | 24.2 ± 3.3 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., TE-1 esophageal cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare different concentrations of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Procedure for Flow Cytometry
-
Harvest Cells:
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells, and transfer to a corresponding 15 ml conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Add complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to the respective 15 ml conical tube containing the collected culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µl of 1X Binding Buffer.
-
Add 5 µl of FITC Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µl of Propidium Iodide to the cell suspension.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-color controls (unstained, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
References
- 1. CHST15 promotes the proliferation of TE-1 cells via multiple pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate sulfotransferases: a review of emerging diagnostic and prognostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHST15 promotes the proliferation of TE‑1 cells via multiple pathways in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Chst15-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Chst15-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, reversible, and covalent small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1][2][3][4][5] CHST15 is an enzyme that plays a crucial role in modifying chondroitin sulfate, a process involved in various cellular functions and implicated in diseases like cancer and fibrosis.[6][7] Like many small-molecule inhibitors, this compound is a hydrophobic compound, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][3][4] It has a documented solubility of up to 50 mg/mL in DMSO.[2][3][4] Achieving this concentration may require physical assistance, such as warming the solution to 37-60°C and using an ultrasonic bath.[2][4]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer/media. What should I do?
A3: This is a common issue known as "salting out," where a compound soluble in an organic solvent crashes out of solution when introduced to an aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may only be soluble in the aqueous medium at its final, lower working concentration.[8]
-
Use a Serial Dilution in DMSO: Before the final aqueous dilution, perform intermediate serial dilutions in DMSO. This gradual reduction in concentration can prevent precipitation.[8]
-
Increase Mixing Energy: When adding the DMSO stock to the aqueous solution, add it dropwise while vortexing or stirring vigorously to promote rapid dispersion.[2][9]
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to 0.5% to avoid cellular toxicity.[2][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]
-
Consider Co-solvents or Detergents: For biochemical assays (not cell-based), you might consider adding a small amount of a detergent like Tween-20 or a co-solvent.[10] Compatibility with your assay must be confirmed.
Q4: How should I store my this compound solutions?
A4: Proper storage is critical to maintaining the inhibitor's integrity.
-
Powder: Store the solid compound at -20°C.
-
Stock Solution (in DMSO): Aliquot the high-concentration stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][4] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound. Data in aqueous solutions is often not provided by vendors due to the compound's hydrophobicity, but typical working concentrations are in the low micromolar (µM) range.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 50 mg/mL | ~113 mM | May require ultrasonication and warming to 60°C to fully dissolve.[2][3][4] |
| Aqueous Buffers (e.g., PBS, Media) | Very Low (Insoluble) | Very Low (Insoluble) | Direct dissolution is not recommended. Prepare a high-concentration DMSO stock first. |
| Working Concentration in Media | Varies (e.g., 1-25 µM) | Varies (e.g., 1-25 µM) | Achieved by diluting a DMSO stock. Final DMSO concentration should be kept low (<0.5%, ideally ≤0.1%).[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid powder, MW: 442.09 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Water bath or heating block (set to 37-60°C)
-
Ultrasonic bath
Methodology:
-
Preparation: Work in a clean, dry environment. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to make 1 mL of a 10 mM solution, weigh 4.42 mg.
-
Solubilization: a. Add the weighed powder to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.42 mg). c. Vortex the tube vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, proceed with the following steps: a. Place the tube in a water bath or on a heat block set to 37°C (do not exceed 60°C) for 5-10 minutes.[2][4] b. Transfer the tube to an ultrasonic bath for 10-15 minutes.[2][4] c. Alternate between gentle warming and sonication until the solution is clear and all particulate matter is dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C for long-term stability.
Protocol 2: Preparing a Working Solution for Cell Culture Experiments
Objective: To dilute the high-concentration DMSO stock into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
Methodology:
-
Calculate Dilutions: Determine the volume of stock solution needed for your final working concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution (1 µL of stock into 999 µL of media).
-
Intermediate Dilution (Recommended): To prevent precipitation, it is best practice to perform an intermediate dilution in pure DMSO first.[8] a. For a 1:1000 final dilution, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. b. Then, dilute the 1 mM intermediate stock 1:100 into your pre-warmed media.
-
Final Aqueous Dilution: a. Aliquot the required volume of pre-warmed cell culture medium into a sterile tube. b. While vortexing the medium at a medium speed, add the calculated volume of the this compound DMSO stock (or intermediate stock) dropwise into the center of the vortex. c. Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.
-
Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.
Visualizations
Signaling Pathway
Caption: Non-canonical Wnt pathway leading to CHST15 expression and its inhibition.[6][7]
Experimental Workflow
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the stability of Chst15-IN-1 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the stability of Chst15-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15).[1][2][3] It functions by selectively inhibiting the sulfation of chondroitin sulfate to produce chondroitin sulfate-E (CS-E).[1][2] This inhibition can help to reduce the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs), which is beneficial for promoting neuronal repair.[1][2][3]
Q2: What is the known stability and storage recommendation for this compound stock solutions?
A2: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Why is it important to determine the stability of this compound in my specific cell culture medium?
A3: The stability of a small molecule inhibitor like this compound can be influenced by the components of the cell culture medium, such as pH, temperature, and the presence of serum proteins or other additives.[4][5] Determining its stability in your specific experimental conditions is crucial for accurate interpretation of biological data and ensuring the effective concentration of the inhibitor is maintained throughout your experiment.
Q4: What analytical methods are suitable for determining the concentration of this compound in cell culture media?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are highly suitable methods.[4][5] These techniques allow for the sensitive and specific quantification of the parent compound and can also be used to identify potential degradation products.[5]
Q5: What is the signaling pathway involving Chst15?
A5: Chst15 is a sulfotransferase that catalyzes the addition of a sulfate group to chondroitin sulfate, producing the highly sulfated CS-E isoform.[6] This modification of the extracellular matrix can influence various signaling pathways involved in cell proliferation, invasion, and tumor progression.[6][7] For instance, in prostate cancer, increased CHST15 expression has been linked to the activation of non-canonical WNT signaling.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent concentration of active this compound due to degradation in media. | Perform a time-course stability study of this compound in your specific cell culture medium to determine its half-life. Adjust dosing frequency accordingly. |
| Lower than expected biological activity | 1. This compound has degraded in the cell culture medium.2. The compound has low cell permeability. | 1. Confirm the stability of the compound in your media using HPLC or LC-MS. If unstable, consider more frequent media changes with freshly prepared inhibitor.2. While this compound is described as cell-permeable, its uptake can vary between cell types. Consider performing a cellular uptake assay.[9] |
| Precipitation of this compound in media | The concentration of this compound exceeds its solubility in the cell culture medium. | Determine the aqueous solubility of this compound in your specific medium.[4] If solubility is an issue, consider using a lower concentration or a different formulation, if available. |
| Inconsistent analytical results (HPLC/LC-MS) | 1. Non-specific binding of the compound to labware.2. Issues with sample extraction from the media matrix. | 1. Use low-protein-binding plates and pipette tips. Assess non-specific binding by incubating the inhibitor in media without cells.[4]2. Optimize your sample preparation protocol, including the protein precipitation and extraction steps. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction
-
Methanol or DMSO for preparing this compound stock solution
-
Analytical standards of this compound at known concentrations
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Spike the Media: Dilute the this compound stock solution into your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM, 25 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked media into sterile, low-protein-binding tubes or wells of a plate. Place them in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The t=0 sample should be processed immediately after spiking.
-
Sample Preparation:
-
For each time point, take a defined volume of the media (e.g., 100 µL).
-
Add 2-3 volumes of cold acetonitrile (or another suitable organic solvent) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the this compound, to a new tube or an HPLC vial.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS method.
-
Prepare a standard curve using known concentrations of this compound in the same cell culture medium (processed in the same way as the samples) to accurately quantify the concentration at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time.
-
Determine the half-life (t½) of the compound in the medium by fitting the data to a first-order decay model.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium
| Time (hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | [Enter your data] | 100 |
| 2 | [Enter your data] | [Calculate] |
| 4 | [Enter your data] | [Calculate] |
| 8 | [Enter your data] | [Calculate] |
| 12 | [Enter your data] | [Calculate] |
| 24 | [Enter your data] | [Calculate] |
| 48 | [Enter your data] | [Calculate] |
| 72 | [Enter your data] | [Calculate] |
| Calculated Half-life (t½): | [Enter your calculated value] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gene - CHST15 [maayanlab.cloud]
- 7. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Increased CHST15 follows decline in arylsulfatase B (ARSB) and disinhibition of non-canonical WNT signaling: potential impact on epithelial and mesenchymal identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chst15-IN-1 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming Chst15-IN-1 target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1][2] CHST15 is a key enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a specific type of glycosaminoglycan (GAG).[3][4] It functions by transferring a sulfate group to the 6-O position of N-acetylgalactosamine (GalNAc) 4-sulfate residues within chondroitin sulfate A (CS-A).[5][6] By inhibiting CHST15, this compound effectively reduces the levels of CS-E on proteoglycans, thereby modulating cellular processes where CS-E plays a critical role, such as neuronal repair, fibrosis, and cancer progression.[1][7]
Q2: What are the primary methods to confirm that this compound is engaging its target, CHST15, within cells?
There are two main approaches to confirm this compound target engagement in a cellular context:
-
Direct Measurement of Target Binding: This involves assays that directly assess the physical interaction between this compound and the CHST15 protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10]
-
Quantification of Downstream Enzymatic Activity: This approach measures the functional consequence of this compound binding to CHST15, which is the inhibition of its sulfotransferase activity. This is typically done by quantifying the levels of the product, chondroitin sulfate E (CS-E).
Q3: What is the Cellular Thermal Shift Assay (CETSA) and how can it be used for this compound?
CETSA is a biophysical method used to monitor drug-target engagement in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein. When this compound binds to CHST15, the resulting complex is more resistant to heat-induced denaturation.[9] By heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble CHST15, a thermal shift can be observed in the presence of the inhibitor. An increase in the melting temperature (Tagg) of CHST15 upon treatment with this compound is a direct indication of target engagement.[11]
Q4: How can I measure the downstream activity of CHST15 to confirm inhibition by this compound?
Since CHST15 is responsible for producing chondroitin sulfate E (CS-E), measuring a decrease in CS-E levels in cells treated with this compound provides strong evidence of target engagement and functional inhibition. This can be achieved through methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using a specific antibody that recognizes the CS-E motif.
-
High-Performance Liquid Chromatography (HPLC): After enzymatic digestion of total GAGs, the resulting disaccharides can be separated and quantified by HPLC to determine the amount of the CS-E disaccharide unit.[12][13]
Q5: Are there any known downstream signaling pathways affected by CHST15 inhibition that can be used as a readout for target engagement?
Yes, CHST15 activity has been linked to specific signaling pathways. For instance, in certain cancer models, silencing of CHST15 has been shown to up-regulate the cell cycle inhibitor p21CIP1/WAF1.[14] Therefore, observing an increase in p21 levels by Western blot following this compound treatment could serve as a downstream biomarker of target engagement. Additionally, CHST15 has been implicated in the regulation of non-canonical Wnt signaling.[15] Investigating changes in key components of this pathway could also provide indirect evidence of target engagement.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for CHST15
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed with this compound | Insufficient compound concentration or incubation time. | Increase the concentration of this compound (e.g., 5-20 times the cellular EC50) and/or extend the pre-incubation time to ensure adequate cell permeability and target binding.[5] |
| Suboptimal heating temperature range. | Perform a temperature gradient experiment (e.g., 40-70°C) to determine the optimal melting temperature (Tagg) of CHST15 in your specific cell line. The isothermal experiment should be conducted at a temperature around the Tagg.[16] | |
| Poor antibody quality for Western blotting. | Validate your CHST15 antibody to ensure it is specific and provides a strong signal. Test multiple antibodies if necessary. | |
| Issues with cell lysis and protein aggregation. | The choice of lysis buffer is critical. The presence of detergents might resolubilize some aggregates. Compare results with and without detergents, or use freeze-thaw cycles for lysis.[5] | |
| High variability between replicates | Inconsistent heating. | Use a PCR cycler with a heated lid for precise and uniform temperature control across all samples. |
| Inconsistent sample handling. | Ensure all samples are treated identically, especially during the heating, cooling, and centrifugation steps. | |
| Uneven cell density. | Ensure a consistent number of cells are seeded for each condition. | |
| Loss of membrane integrity at high temperatures | The chosen temperature for the isothermal experiment is too high. | Be aware that cell membrane integrity can be compromised at temperatures above 60-65°C.[17] If your Tagg is in this range, the experiment may be more representative of a lysate than intact cells. Consider using a lower temperature for the isothermal dose-response. |
Measurement of Chondroitin Sulfate E (CS-E) Levels
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in CS-E levels with this compound treatment | Insufficient inhibitor potency in the chosen cell line. | Confirm the cellular activity of this compound in your cell line using a dose-response experiment. |
| High basal levels of CS-E and slow turnover. | Extend the treatment duration to allow for the turnover of existing CS-E. | |
| Issues with the ELISA or HPLC method. | Validate your CS-E antibody for ELISA or optimize the enzymatic digestion and HPLC separation conditions. Run appropriate positive and negative controls. | |
| High background in ELISA | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Include an isotype control. |
| Matrix effects from the sample. | Dilute your samples and ensure the sample buffer is compatible with the ELISA kit. | |
| Poor peak resolution in HPLC | Suboptimal column or mobile phase. | Use a column specifically designed for GAG disaccharide analysis and optimize the mobile phase composition and gradient.[13] |
| Incomplete enzymatic digestion. | Ensure complete digestion of GAGs by optimizing the enzyme concentration and incubation time. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) followed by Western Blot
This protocol describes how to perform a CETSA experiment to determine the thermal stabilization of CHST15 upon binding of this compound.
Materials:
-
Cells expressing CHST15
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[16]
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CHST15
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the optimized duration (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (for determining Tagg) or a single fixed temperature (for isothermal dose-response) for 3-5 minutes using a thermal cycler. Include an unheated control at 37°C.[11]
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary CHST15 antibody overnight at 4°C.[18][19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the amount of soluble CHST15 at each temperature.
-
Protocol 2: Quantification of Chondroitin Sulfate E (CS-E) by ELISA
This protocol provides a general workflow for measuring CS-E levels in cell lysates or culture supernatants.
Materials:
-
Cell lysates or culture supernatants from this compound treated and control cells
-
CS-E specific monoclonal antibody
-
ELISA plate
-
Coating buffer
-
Blocking buffer
-
Wash buffer
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with a capture antibody or directly with the cell lysate/supernatant overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate and add the CS-E specific primary antibody to the wells. Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve if quantifying absolute amounts.
-
Compare the absorbance values of treated samples to control samples to determine the relative change in CS-E levels.
-
Quantitative Data Summary
The following table summarizes published IC50 values for a small molecule inhibitor of CHST15 (compound 34, a close analog of this compound). This data can be used as a reference for expected potency.
| Target | IC50 (µM) | Assay Type | Reference |
| Chst15 | 2.0 - 2.5 | In vitro enzymatic assay | [21] |
| Chst11 | 2.0 - 2.5 | In vitro enzymatic assay | [21] |
| Ust | 2.0 - 2.5 | In vitro enzymatic assay | [21] |
| Hs3st1 | 2.0 - 2.5 | In vitro enzymatic assay | [21] |
| Sult1e1 | 19 - 42 | In vitro enzymatic assay | [21] |
| Sult2b1a | 19 - 42 | In vitro enzymatic assay | [21] |
| Sult2b1b | 19 - 42 | In vitro enzymatic assay | [21] |
Visualizations
CHST15 Signaling and Inhibition
Caption: CHST15 enzymatic activity and its inhibition by this compound.
Experimental Workflow for Target Engagement
Caption: Workflow for confirming this compound target engagement.
Troubleshooting Logic for CETSA
Caption: Decision tree for troubleshooting CETSA experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice [frontiersin.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gene - CHST15 [maayanlab.cloud]
- 7. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. HPLC Method for Analysis of Chondroitin sulfate on BIST A Column | SIELC Technologies [sielc.com]
- 14. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. 7tmantibodies.com [7tmantibodies.com]
- 21. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chst15-IN-1 Delivery for In Vivo Research: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is Chst15-IN-1 and what is its mechanism of action?
A1: this compound is a potent and selective, reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1][2] CHST15 is a key enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a specific type of glycosaminoglycan (GAG).[3] By inhibiting CHST15, this compound prevents the sulfation of chondroitin sulfate, thereby reducing the levels of CS-E.[1][2] This has significant implications for various cellular processes where CS-E is involved, including cell adhesion, migration, and proliferation, making it a valuable tool for research in fibrosis, oncology, and neuronal repair.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[2]
Q3: What is the known in vivo pharmacokinetic profile of this compound?
A3: A pharmacokinetic study in rats administered with a 3.0 mg/kg intravenous (i.v.) dose of this compound demonstrated a moderate clearance of 21 mL/min/kg, a moderate volume of distribution of 0.97 L/kg, and a short terminal half-life of 1.6 hours.[2]
Q4: In which disease models has the inhibition of CHST15 shown potential?
A4: Inhibition of CHST15 has shown therapeutic potential in several preclinical models. Studies using CHST15 siRNA have demonstrated efficacy in reducing fibrosis in mouse models of colitis and bleomycin-induced pulmonary fibrosis.[1][4][5] In oncology, intratumoral injection of CHST15 siRNA has been shown to inhibit tumor growth in a pancreatic cancer xenograft model.[6][7] These findings suggest that this compound could be a valuable tool for in vivo studies in these and other related disease areas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon injection. | Low aqueous solubility of the compound. The solvent used to initially dissolve the compound (e.g., DMSO) is not miscible with the aqueous environment in vivo. | Prepare the formulation fresh before each use. Consider using a co-solvent system. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle such as corn oil. Ensure the final concentration of the organic solvent is low (typically <5-10%) and well-tolerated by the animals. Sonication or gentle warming may aid in dissolution, but stability should be confirmed. |
| Lack of observable in vivo efficacy. | Suboptimal Dose or Dosing Frequency: The dose may be too low to achieve therapeutic concentrations at the target site, especially given the compound's short half-life. | Perform a dose-response study to determine the optimal dose. Consider more frequent administration or a different route of administration (e.g., continuous infusion via osmotic pump) to maintain therapeutic drug levels. |
| Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized when administered via certain routes (e.g., oral). | The known pharmacokinetic data is for intravenous administration. If using other routes, bioavailability may be a limiting factor. Consider intravenous or intraperitoneal injection for initial studies to ensure systemic exposure. | |
| Ineffective Target Engagement: The compound may not be reaching the target tissue at sufficient concentrations. | Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target inhibition in the tissue of interest. This can be assessed by measuring CS-E levels or downstream markers of CHST15 activity in tissue samples. | |
| Observed Toxicity or Adverse Events in Animals. | Vehicle Toxicity: The vehicle used for formulation (e.g., high concentrations of DMSO) may be causing toxicity. | Always include a vehicle-only control group in your study. If vehicle toxicity is suspected, explore alternative, well-tolerated vehicles such as PEG300, Tween-80, or saline with a lower percentage of the initial solvent. |
| Off-Target Effects: As a covalent inhibitor, this compound has the potential to react with other proteins containing nucleophilic residues. | While this compound is reported to be selective, off-target effects are a possibility. Reduce the dose to the lowest effective concentration. If toxicity persists, further investigation into potential off-target interactions may be necessary. | |
| Inconsistent Results Between Experiments. | Variability in Formulation Preparation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. | Standardize the formulation protocol. Ensure the compound is fully dissolved and the solution is homogenous before each administration. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure that animals are age and weight-matched across all experimental groups. |
Quantitative Data Summary
The following table summarizes in vivo efficacy data from studies targeting CHST15. Note that these studies primarily utilized siRNA for CHST15 knockdown, which can provide an indication of the expected biological outcomes when using a small molecule inhibitor like this compound.
| Model | Intervention | Dose/Regimen | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (mice) | Intranasal CHST15 siRNA | N/A | Significantly suppressed CHST15 mRNA, reduced lung CSPG and fibrosis grade. | [1] |
| DSS-Induced Chronic Colitis (mice) | Intraperitoneal CHST15 siRNA | N/A | Reduced CHST15 mRNA, decreased fibrosis, and enhanced mucosal healing. | [4] |
| Pancreatic Cancer Xenograft (mice) | Intratumoral CHST15 dsRNA | N/A | Inhibited tumor growth and induced necrosis. | [7] |
| Pancreatic Cancer (KPC model, immunocompetent mice) | Intratumoral CHST15 siRNA | N/A | Inhibited tumor growth, associated with enhanced tumor-infiltrating T cells. | [6] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol provides a general method for formulating this compound for in vivo administration. Optimization may be required based on the specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the stock solution: Dissolve the calculated amount of this compound powder in a minimal volume of DMSO. For example, for a final formulation with 10% DMSO, dissolve the total required drug in a volume of DMSO that is 10% of the final total volume. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Prepare the final formulation: In a separate sterile tube, measure out the required volume of sterile corn oil (90% of the final volume in this example).
-
Combine the solutions: Slowly add the this compound/DMSO stock solution to the corn oil while continuously vortexing. This should be done in a dropwise manner to prevent precipitation.
-
Final Mixing: Continue to vortex the final solution for several minutes to ensure a homogenous suspension or solution. The final formulation should be prepared fresh before each injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 26-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen.
-
Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid puncturing the cecum.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood, urine) is aspirated. This confirms correct needle placement in the peritoneal cavity.
-
Injection: Inject the calculated volume of the this compound formulation smoothly and steadily. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: CHST15 is upregulated by TGF-β and non-canonical WNT signaling pathways, leading to increased CS-E synthesis and promoting fibrosis and cancer progression. This compound inhibits CHST15 activity.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Caption: A logical troubleshooting workflow for in vivo experiments using this compound.
References
- 1. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Potential for Chst15-IN-1 toxicity in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Chst15-IN-1 toxicity in long-term cell culture experiments. As specific long-term toxicity data for this compound is limited, this guide focuses on providing the tools and methodologies to assess and mitigate potential toxicity in your experimental system.
Troubleshooting Guides
This section offers practical advice and protocols for identifying and resolving potential issues related to this compound use in long-term cell culture.
Issue: Reduced Cell Viability or Altered Morphology in Long-Term Cultures
If you observe decreased cell proliferation, increased cell death, or changes in cell morphology (e.g., rounding, detachment) in your this compound treated cultures over time, it may indicate a cytotoxic effect. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for addressing potential this compound cytotoxicity.
Data Presentation: Example Cytotoxicity Assessment Table
When performing a cytotoxicity assay, systematic recording of your data is crucial. The table below serves as a template for structuring your results from a long-term experiment.
| This compound Conc. (µM) | Treatment Duration (Days) | Cell Viability (%) (Mean ± SD) | Morphological Observations |
| 0 (Vehicle Control) | 1 | 100 ± 4.5 | Normal, confluent monolayer |
| 0 (Vehicle Control) | 3 | 100 ± 5.1 | Normal, confluent monolayer |
| 0 (Vehicle Control) | 7 | 100 ± 4.8 | Normal, dense monolayer |
| 1 | 1 | 98 ± 5.2 | Normal |
| 1 | 3 | 95 ± 4.9 | Normal |
| 1 | 7 | 92 ± 6.0 | Normal |
| 5 | 1 | 96 ± 4.7 | Normal |
| 5 | 3 | 88 ± 5.5 | Slight increase in floating cells |
| 5 | 7 | 75 ± 7.1 | ~25% reduction in confluency, some rounded cells |
| 10 | 1 | 91 ± 6.3 | Normal |
| 10 | 3 | 70 ± 8.2 | Noticeable cell detachment and rounding |
| 10 | 7 | 45 ± 9.5 | Significant cell death, sparse monolayer |
| 25 | 1 | 75 ± 7.8 | Some rounded, detached cells |
| 25 | 3 | 40 ± 9.1 | Majority of cells are detached and floating |
| 25 | 7 | 15 ± 5.4 | Very few attached, viable cells remain |
Experimental Protocol: Assessing Long-Term Cytotoxicity using Resazurin Assay
This protocol describes a method to determine the dose-dependent and time-dependent effects of this compound on the viability of adherent cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and establish a maximum non-toxic concentration for long-term experiments.
Materials:
-
Cell line of interest (e.g., CCD-18 Co fibroblasts, Neu7 astrocytes)[1][2]
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Ensure even distribution.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 100 µM.
-
Prepare a vehicle control dilution series containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound dilution or vehicle control. Include "medium only" wells for a background control.
-
-
Incubation (Time-Course):
-
Incubate the plates for your desired long-term endpoints. For example, you might assess toxicity at Day 1, Day 3, and Day 7.
-
Note: For incubations longer than 3-4 days, perform a half-medium change every 2-3 days, replacing it with fresh medium containing the appropriate concentration of this compound or vehicle. This ensures nutrient levels are maintained and compound concentration remains stable.
-
-
Resazurin Assay:
-
At each time point (Day 1, 3, 7), add 10 µL of Resazurin solution to each well (for a final concentration of ~0.015 mg/mL).
-
Incubate for 2-4 hours at 37°C. The incubation time should be consistent across all plates and time points.
-
Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the average fluorescence of the vehicle control wells (% Viability).
-
Plot % Viability against the log of this compound concentration for each time point.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each time point.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1] CHST15 is the enzyme responsible for transferring a sulfate group to the 6-O position of N-acetylgalactosamine 4-sulfate (Chondroitin Sulfate A) to form Chondroitin Sulfate E (CS-E).[3] By inhibiting CHST15, the inhibitor effectively decreases the levels of CS-E on proteoglycans, which can impact cellular processes like adhesion, migration, and signaling.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
How to handle and store Chst15-IN-1 to maintain potency
This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of Chst15-IN-1 to ensure its stability and potency in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, reversible, and covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15).[1][2][3] The Chst15 enzyme is responsible for transferring a sulfate group to the 6-O position of N-acetylgalactosamine in Chondroitin Sulfate A, converting it to Chondroitin Sulfate E (CS-E).[4][5] By inhibiting Chst15, the inhibitor effectively blocks the biosynthesis of the CS-E motif, which is a key component of Chondroitin Sulfate Proteoglycans (CSPGs).[1][3] Elevated levels of CS-E are associated with the inhibitory effects of CSPGs on axonal growth; therefore, this compound can be used to promote neuronal repair.[1][3][6]
Q2: What are the recommended storage conditions for this compound? A2: As a dry powder, this compound should be stored in a cool, dry place, with specific conditions detailed in the product's Certificate of Analysis.[7] Once reconstituted into a stock solution, it should be aliquoted and stored to avoid degradation from repeated freeze-thaw cycles.[1][7][8] For detailed temperature and duration guidelines, please refer to Table 1.
Q3: How do I properly reconstitute this compound? A3: The recommended solvent for reconstituting this compound is Dimethyl sulfoxide (DMSO).[6][9] The compound is soluble in DMSO up to 50 mg/mL.[6][9] To achieve full dissolution, techniques such as warming, heating to 60°C, and ultrasonication may be necessary.[6][9]
Q4: What is the stability of the reconstituted stock solution? A4: The stability of the stock solution is dependent on the storage temperature. A solution stored at -80°C is stable for up to 6 months, while storage at -20°C is recommended for a maximum of 1 month.[1][8] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[7]
Q5: Can I sterilize the this compound solution? A5: The supplier does not process this compound under aseptic conditions.[7] If your experiment requires sterile conditions, the reconstituted solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO. Autoclaving (high temperature and pressure sterilization) is not recommended as it may degrade the compound.[7]
Data Presentation
Quantitative data regarding the storage and solubility of this compound are summarized below.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
|---|---|---|
| Dry Powder | 0 - 4°C | As per Certificate of Analysis |
| Stock Solution | -20°C | Up to 1 month[1][8] |
| -80°C | Up to 6 months[1][8] |
| Thawed Aliquot | 4°C | Up to 2 weeks[7] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | 50 mg/mL (approx. 113 mM)[6][9] | Warming and sonication may be required.[6][9] |
| Water | Insoluble[7] | Not a suitable solvent. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM solution, weigh out 4.42 mg of this compound and dissolve it in 1 mL of DMSO. Adjust volumes as needed based on the amount of solid compound.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief warming in a water bath (up to 60°C) or sonication can be applied until the solution is clear.[6][9]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent contamination and degradation from multiple freeze-thaw cycles.[1][7]
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHST15 carbohydrate sulfotransferase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 6. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 7. dbaitalia.it [dbaitalia.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Refining experimental design for Chst15-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). This resource is intended for scientists and drug development professionals to refine their experimental designs and overcome common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible covalent inhibitor of Chst15.[1][2] It acts by selectively targeting Chst15, an enzyme responsible for the sulfation of chondroitin sulfate A (CS-A) to form chondroitin sulfate E (CS-E).[1][2] By inhibiting Chst15, this compound effectively reduces the levels of CS-E, a key component of chondroitin sulfate proteoglycans (CSPGs) that is implicated in various biological processes, including neuronal repair, fibrosis, and cancer progression.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, dissolve this compound in DMSO. To enhance solubility, you can warm the solution to 37°C and sonicate. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, studies have shown significant dose-dependent decreases in cell-surface CS-E expression in Neu7 astrocytes at concentrations of 10 µM and 25 µM.[1] A concentration of 25 µM for 24 hours has been used to demonstrate its selectivity for sulfotransferases in astrocytes.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the recommended route of administration and dosage for in vivo studies in rodents?
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Media | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility. Prepare fresh dilutions from a concentrated DMSO stock solution just before use. If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your cell line. |
| Low or No Inhibitory Activity | Inactive compound due to improper storage. | Verify that the stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from a new batch of the compound if necessary. |
| Insufficient incubation time. | As this compound is a covalent inhibitor, its inhibitory effect can be time-dependent. Consider increasing the incubation time to allow for sufficient covalent modification of the target enzyme. | |
| Low expression of Chst15 in the cell line. | Confirm the expression level of Chst15 in your chosen cell line using techniques such as qRT-PCR or Western blotting. Select a cell line with robust Chst15 expression for your experiments. | |
| Cell Toxicity | High concentration of the compound or solvent. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. Ensure the final DMSO concentration is not toxic to the cells. |
| Off-target effects. | While this compound is selective, at high concentrations, off-target effects can occur. Lower the concentration and ensure the observed phenotype is consistent with Chst15 inhibition through appropriate controls. |
In Vivo Experimentation
| Problem | Possible Cause | Suggested Solution |
| Poor Bioavailability | Inefficient absorption or rapid metabolism. | Consider alternative routes of administration (e.g., intraperitoneal) that may improve bioavailability. Analyze the pharmacokinetic properties of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Lack of Efficacy | Insufficient dosage or dosing frequency. | Based on pharmacokinetic data, adjust the dosage and dosing schedule to maintain a therapeutic concentration of the inhibitor at the target site. |
| Inappropriate animal model. | Ensure that the chosen animal model has a disease pathology that is dependent on Chst15 activity and that the inhibitor can reach the target tissue. | |
| Adverse Effects or Toxicity | High dosage or unsuitable vehicle. | Conduct a tolerability study to determine the maximum tolerated dose (MTD). Optimize the vehicle formulation to reduce potential toxicity. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 34) | Chst15 | 2.0 - 2.5 | [35S]-labeling assay | [4] |
| Chst11 | 2.0 - 2.5 | [35S]-labeling assay | [4] | |
| Ust | 2.0 - 2.5 | [35S]-labeling assay | [4] | |
| Hs3st1 | 2.0 - 2.5 | [35S]-labeling assay | [4] | |
| Sult1e1 | 19 - 42 | [35S]-labeling assay | [4] | |
| Sult2b1a | 19 - 42 | [35S]-labeling assay | [4] | |
| Sult2b1b | 19 - 42 | [35S]-labeling assay | [4] | |
| Compound 5 | Chst15 | 23 | [35S]-labeling assay | [4] |
| Compound 19 | Chst15 | 39 | [35S]-labeling assay | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Route of Administration | Reference |
| Dosage | 3.0 | mg/kg | Intravenous (i.v.) | [1] |
| Clearance | 21 | mL/min/kg | Intravenous (i.v.) | [1] |
| Volume of Distribution | 0.97 | L/kg | Intravenous (i.v.) | [1] |
| Terminal Half-life | 1.6 | hours | Intravenous (i.v.) | [1] |
Experimental Protocols
Fluorescence-Based Coupled Enzyme Assay for High-Throughput Screening
This assay measures Chst15 activity by coupling it to the activity of a second enzyme, Sult1c1, which produces a fluorescent signal.
Materials:
-
Recombinant human Chst15 enzyme
-
Recombinant Sult1c1 enzyme
-
Chondroitin Sulfate A (CS-A) (substrate for Chst15)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) (cofactor for Chst15)
-
4-methylumbelliferyl sulfate (MUS) (substrate for Sult1c1)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, CS-A, PAPS, MUS, and Sult1c1 enzyme.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the Chst15 enzyme to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.5).
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition of Chst15 activity for each compound concentration and determine the IC50 value.
[35S]-Labeling Assay for Direct Measurement of Chst15 Activity
This assay directly measures the incorporation of a radiolabeled sulfate group from [35S]-PAPS into the CS-A substrate.
Materials:
-
Recombinant human Chst15 enzyme
-
Chondroitin Sulfate A (CS-A)
-
[35S]-PAPS (radiolabeled cofactor)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)
-
DEAE-Sephacel resin or other anion exchange chromatography material
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, CS-A, and Chst15 enzyme.
-
Add this compound or other test compounds at various concentrations.
-
Initiate the reaction by adding [35S]-PAPS.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a high concentration of non-radiolabeled PAPS or by heat inactivation.
-
Separate the radiolabeled CS-A from the unincorporated [35S]-PAPS using anion exchange chromatography (e.g., spin columns with DEAE-Sephacel).
-
Quantify the radioactivity incorporated into CS-A using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Caption: Chst15 is regulated by Wnt signaling and contributes to ECM remodeling.
Caption: A general workflow for in vitro studies using this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase-mediated regulation of chondroitin 4-O-sulfotransferase-1 (Chst11) gene expression by Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting dose-dependent effects of Chst15-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets CHST15, an enzyme responsible for the 6-O-sulfation of chondroitin sulfate A (CS-A) to form chondroitin sulfate E (CS-E).[1][2][3] By inhibiting CHST15, this compound effectively reduces the levels of CS-E, a key component of chondroitin sulfate proteoglycans (CSPGs) that is known to inhibit neuronal repair.[4][5] this compound is a selective sulfotransferase inhibitor and can be used to study the roles of GAG sulfation in various biological processes.[2][4]
Q2: What are the recommended storage and solubility conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] this compound is soluble in DMSO.[2]
Q3: What are the known dose-dependent effects of this compound?
The effects of this compound are dose-dependent. In vitro, treatment of Neu7 astrocytes with 10 and 25 μM of this compound resulted in a significant, dose-dependent decrease in cell-surface CS-E expression.[4][6][7] In vivo, a 3.0 mg/kg intravenous administration in rats showed a moderate clearance and a short terminal half-life.[4][6][7] A similar inhibitor, BJC-934, demonstrated effects on astrocyte morphology and migration at concentrations ranging from 50 nM to 25 μM.
Data Presentation
Table 1: In Vitro Dose-Dependent Effects of this compound
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Neu7 astrocytes | 10 μM | 24 hours | Significant decrease in cell-surface CS-E expression | [4][6] |
| Neu7 astrocytes | 25 μM | 24 hours | More pronounced decrease in cell-surface CS-E expression | [4][6][7] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Administration Route | Reference |
| Dose | 3.0 | mg/kg | Intravenous (i.v.) | [4][6][7] |
| Clearance | 21 | mL/min/kg | - | [4][6][7] |
| Volume of Distribution | 0.97 | L/kg | - | [4][6][7] |
| Terminal Half-life | 1.6 | hours | - | [4][6][7] |
Table 3: Inhibitory Activity of a Chst15 Inhibitor (Compound 34)
| Target | IC50 (μM) | Reference |
| Chst15 | 2.0-2.5 | [1] |
| Chst11 | 2.0-2.5 | [1] |
| Ust | 2.0-2.5 | [1] |
| Hs3st1 | 2.0-2.5 | [1] |
| Sult1e1 | 19-42 | [1] |
| Sult2b1a | 19-42 | [1] |
| Sult2b1b | 19-42 | [1] |
Experimental Protocols
In Vitro CHST15 Inhibition Assay ([35S]-Labeling)
This assay directly measures the enzymatic activity of CHST15 by monitoring the incorporation of a radiolabeled sulfate group.[1]
Materials:
-
Recombinant human CHST15 enzyme
-
Chondroitin sulfate A (CS-A) as acceptor substrate
-
[35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM imidazole-HCl, pH 6.8, 10 mM CaCl2, 20 mM reduced glutathione)[8]
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, CS-A, and recombinant CHST15 enzyme.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [35S]-PAPS.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[8]
-
Stop the reaction (e.g., by heating or adding a quenching solution).
-
Separate the radiolabeled CS-A from the unincorporated [35S]-PAPS (e.g., using a desalting column).[8]
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Cell-Based Assay for CS-E Expression
This protocol assesses the effect of this compound on the expression of CS-E on the cell surface.
Materials:
-
Neu7 astrocytes (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Primary antibody specific for chondroitin sulfate E (CS-E)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed Neu7 astrocytes in appropriate culture vessels and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 10 μM and 25 μM) for 24 hours.[4][6] Include a vehicle control.
-
After treatment, wash the cells with PBS.
-
For flow cytometry, detach the cells and incubate with the primary anti-CS-E antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell-surface CS-E.
-
For fluorescence microscopy, fix the cells and follow a standard immunocytochemistry protocol using the same antibodies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of CHST15 activity in in vitro assay | Degraded this compound | Ensure proper storage of the inhibitor at -80°C or -20°C and avoid multiple freeze-thaw cycles.[4][6] Prepare fresh dilutions for each experiment. |
| Inactive enzyme | Verify the activity of the recombinant CHST15 enzyme using a positive control. | |
| Incorrect assay conditions | Optimize assay parameters such as buffer pH, incubation time, and substrate concentrations. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dilutions of the inhibitor. | |
| Observed cell toxicity at higher concentrations | Off-target effects of the inhibitor | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cells. | |
| Difficulty in detecting a dose-dependent effect | Narrow concentration range tested | Test a wider range of inhibitor concentrations, including logarithmic dilutions. |
| Assay not sensitive enough | For in vitro assays, consider using the more sensitive [35S]-labeling assay.[1] For cell-based assays, ensure optimal antibody concentrations and incubation times. |
Signaling Pathways and Experimental Workflows
CHST15 Upregulation via Non-Canonical WNT Signaling
Caption: Non-canonical WNT signaling pathway leading to increased CHST15 expression.
Experimental Workflow for In Vitro CHST15 Inhibition Assay
Caption: A typical experimental workflow for an in vitro CHST15 inhibition assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Enzyme assay of sulfotransferases for chondroitin sulfate/dermatan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Chst15-IN-1 in Promoting Nerve Repair: A Comparative Guide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies to promote nerve repair following injury, particularly to the central nervous system (CNS), remains a significant challenge in modern medicine. The inhibitory nature of the glial scar, rich in chondroitin sulfate proteoglycans (CSPGs), presents a major barrier to axonal regeneration. This guide provides a detailed comparison of a promising small molecule inhibitor, Chst15-IN-1, against other therapeutic alternatives aimed at overcoming this inhibition and fostering nerve repair.
This compound: A Targeted Approach to Nerve Regeneration
Carbohydrate sulfotransferase 15 (Chst15) is a key enzyme responsible for the biosynthesis of chondroitin sulfate-E (CS-E), a specific sulfated glycosaminoglycan that is a potent inhibitor of axonal growth.[1] this compound is a small molecule inhibitor that specifically targets Chst15, thereby reducing the production of CS-E. This reduction in inhibitory CSPGs within the extracellular matrix has been shown to promote motor functional restoration and nerve tissue regeneration in preclinical models of spinal cord injury (SCI).[1][2] The therapeutic potential of this compound lies in its ability to create a more permissive environment for axonal regrowth and functional recovery.
Comparative Efficacy of Nerve Repair Strategies
This section provides a comparative analysis of this compound against other prominent therapeutic strategies for nerve repair. The data presented is compiled from various preclinical studies, and it is important to note that direct head-to-head comparisons under identical experimental conditions are limited. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a common method for assessing motor function recovery in rat models of spinal cord injury, with higher scores indicating better function.[3][4][5][6][7]
Table 1: Comparison of Small Molecule Inhibitors for Nerve Repair in Rat SCI Models
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Quantitative Outcome | Source |
| This compound | Inhibits Chst15, reducing inhibitory CS-E synthesis.[1][2] | Rat spinal cord transection | Promotes motor functional restoration and nerve tissue regeneration. Specific BBB scores not detailed in the provided search results. | [1][2] |
| Chondroitinase ABC (ChABC) | Enzymatically degrades CSPG glycosaminoglycan chains.[8] | Rat spinal cord dorsal column lesion | Significant improvement in locomotor function (WMD in BBB score = 0.58 at 7 days).[9] | [8][9][10] |
| Epac2 Activator (S-220) | Activates Exchange protein directly activated by cAMP 2 (Epac2), promoting axonal outgrowth.[11][12][13] | Rat spinal cord contusion | Significantly better locomotor performance up to 4 weeks after treatment.[11] | [11][12][13] |
| Thiorphan | Neutral endopeptidase inhibitor, promotes neuronal reprogramming. | Rat C5 spinal cord contusion | 50% improvement in forelimb function. | [14] |
Table 2: Comparison of Growth Factor and Cell-Based Therapies for Nerve Repair in Rat SCI Models
| Therapeutic Strategy | Mechanism of Action | Animal Model | Key Quantitative Outcome | Source |
| Basic Fibroblast Growth Factor (bFGF) | Promotes neuronal survival and growth.[15] | Rat moderate spinal cord contusion | Significantly higher BBB scores from 4 to 6 weeks compared to controls.[16] | [14][15][16] |
| Nerve Growth Factor (NGF) | Neuroprotective, inhibits apoptosis and promotes neuronal survival.[17] | Rat T9 spinal cord contusion | Improved motor function recovery and increased neuron survival.[17] | [17] |
| Mesenchymal Stem Cells (MSCs) | Differentiate into neural cells, modulate inflammation, and secrete growth factors.[18][19] | Rat spinal cord injury | Significant improvement in BBB scores (WMD = 3.9).[20] At 5 weeks, BBB score of 8.00 ± 2.56 in MSC group vs. 3.33 ± 0.47 in SCI group.[18] | [18][19][20][21][22] |
Signaling Pathways in Axonal Inhibition and Regeneration
The inhibitory effect of CSPGs on axon regeneration is primarily mediated through the activation of the RhoA/ROCK signaling pathway, which leads to growth cone collapse. Chst15 plays a crucial role in this process by synthesizing the inhibitory CS-E component of CSPGs.
Experimental Workflows
A typical experimental workflow to evaluate the efficacy of a therapeutic agent like this compound in a rat model of spinal cord injury involves several key stages, from inducing the injury to assessing functional and histological outcomes.
Detailed Experimental Protocols
Rat Spinal Cord Contusion Injury Model
This protocol describes a commonly used method to create a reproducible spinal cord injury in rats for testing therapeutic interventions.
Materials:
-
Adult female Sprague-Dawley rats (220-250g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, retractors)
-
Spinal cord impactor device (e.g., NYU Impactor)
-
Suturing material
-
Post-operative care supplies (heating pad, antibiotics, analgesics)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline dorsal incision and expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Position the impactor tip over the exposed dura.
-
Induce a contusion injury of a specific severity (e.g., 10 g weight dropped from 12.5 mm for a moderate injury).
-
Remove the impactor and close the muscle and skin layers with sutures.
-
Provide post-operative care, including analgesia, antibiotics, and manual bladder expression until bladder function returns.
Neurite Outgrowth Assay
This in vitro assay is used to assess the ability of compounds to promote or inhibit the growth of neurites from cultured neurons.
Materials:
-
Primary neurons or neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture plates (e.g., 96-well) coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) and controls
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate neurons at a suitable density in coated culture plates.
-
Allow cells to adhere and differentiate for a specified period.
-
Treat the cells with various concentrations of the test compound and controls.
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Immunohistochemistry for Neurofilament Staining in Rat Spinal Cord
This protocol is for visualizing axons in spinal cord tissue sections to assess nerve fiber regeneration.
Materials:
-
Fixed and cryoprotected spinal cord tissue sections (e.g., 20-40 µm thick)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody against a neurofilament protein (e.g., anti-Neurofilament 200, SMI-32)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Wash free-floating tissue sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount the sections onto glass slides and coverslip with mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
This compound represents a targeted and promising therapeutic strategy for promoting nerve repair by mitigating the inhibitory effects of the glial scar. While direct comparative data with other treatments is still emerging, the available evidence suggests its potential as a valuable tool in the arsenal against the debilitating consequences of nerve injury. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate its efficacy and place in future therapeutic regimens for spinal cord injury and other neurological disorders. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation and development in this critical area of research.
References
- 1. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the sensitivity and reproducibility of the Basso, Beattie, Bresnahan (BBB) scale in Wistar rats [pubmed.ncbi.nlm.nih.gov]
- 6. stat.ubc.ca [stat.ubc.ca]
- 7. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chondroitinase ABC promotes functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review and meta-analysis of chondroitinase ABC promotes functional recovery in rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chondroitinase Combined with Rehabilitation Promotes Recovery of Forelimb Function in Rats with Chronic Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 11. Epac2 Elevation Reverses Inhibition by Chondroitin Sulfate Proteoglycans In Vitro and Transforms Postlesion Inhibitory Environment to Promote Axonal Outgrowth in an Ex Vivo Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. NPC transplantation rescues sci-driven cAMP/EPAC2 alterations, leading to neuroprotection and microglial modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic fibroblast growth factor (bFGF) enhances functional recovery following severe spinal cord injury to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibroblast growth factors in the management of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic fibroblast growth factor (bFGF) enhances tissue sparing and functional recovery following moderate spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nerve growth factor improves functional recovery by inhibiting endoplasmic reticulum stress-induced neuronal apoptosis in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bone marrow mesenchymal stem cells improve spinal function of spinal cord injury in rats via TGF-β/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revistaclinicapsicologica.com [revistaclinicapsicologica.com]
- 20. Mesenchymal stem cells improve locomotor recovery in traumatic spinal cord injury: systematic review with meta-analyses of rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Meta-Analysis of the Motion Function through the Therapy of Spinal Cord Injury with Intravenous Transplantation of Bone Marrow Mesenchymal Stem Cells in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Chst15 Inhibitors: Spotlight on Chst15-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chst15-IN-1 with other known small-molecule inhibitors of Carbohydrate Sulfotransferase 15 (Chst15). The data presented is compiled from preclinical research to offer an objective overview of their performance and characteristics.
Introduction to Chst15 Inhibition
Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E).[1] Chst15 catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[1] Elevated expression and activity of Chst15 are associated with various pathological conditions, including cancer progression and the inhibition of neuronal repair after injury, making it a compelling target for therapeutic intervention.[1][2] Small-molecule inhibitors of Chst15 offer a promising avenue for modulating the activity of this enzyme and studying its biological roles.
Performance Comparison of Chst15 Inhibitors
The development of potent and selective small-molecule inhibitors for Chst15 is an emerging area of research. A key study by Cheung et al. (2017) identified and characterized the first cell-permeable small-molecule inhibitors of Chst15. This research led to the discovery of this compound (also referred to as compound 34 in the study), a potent and selective inhibitor of glycosaminoglycan (GAG) sulfotransferases. The study also reported two initial hit compounds, designated as compound 5 and compound 19, from a high-throughput screen.
The following table summarizes the in vitro potency of these compounds against Chst15.
| Compound | Target(s) | IC50 (μM) | Inhibition Mechanism | Key Characteristics |
| This compound (Compound 34) | Chst15 and other closely related GAG sulfotransferases (Chst11, Ust, Hs3st1) | 2.0 - 2.5 | Reversible-covalent | Cell-permeable, selective for GAG sulfotransferases over cytosolic sulfotransferases.[3] |
| Compound 5 | Chst15 | 23 | Not specified | Initial hit from high-throughput screening. |
| Compound 19 | Chst15 | 39 | Not specified | Initial hit from high-throughput screening. |
Experimental Protocols
The following is a detailed methodology for the key enzyme inhibition assay used to determine the IC50 values of the Chst15 inhibitors.
[35S]-Labeling Enzyme Assay for Chst15 Inhibition
This assay directly measures the enzymatic activity of Chst15 by quantifying the incorporation of a radiolabeled sulfate group from the donor substrate, [35S]-3'-phosphoadenosine 5'-phosphosulfate ([35S]-PAPS), onto the acceptor substrate, chondroitin sulfate A (CS-A).
Materials:
-
Recombinant human Chst15 enzyme
-
Chondroitin Sulfate A (CS-A) from bovine trachea
-
[35S]-PAPS
-
Inhibitor compounds (this compound, Compound 5, Compound 19) dissolved in DMSO
-
Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2, 10 mM CaCl2, 5 mM MgCl2, and 0.1% Triton X-100
-
DEAE-Sephacel resin
-
Scintillation fluid
Procedure:
-
Reaction Setup: The enzymatic reactions are performed in a total volume of 25 µL. Each reaction mixture contains 1 µg of CS-A, 100 ng of recombinant human Chst15, and the inhibitor compound at varying concentrations in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of 0.5 µCi of [35S]-PAPS.
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Termination of Reaction: The reaction is stopped by heating the samples at 100°C for 2 minutes.
-
Separation of Radiolabeled Product: The unincorporated [35S]-PAPS is separated from the [35S]-labeled CS-A product by adding 1 mL of a 50% (v/v) suspension of DEAE-Sephacel resin in 20 mM sodium acetate, pH 4.0. The mixture is incubated for 10 minutes at room temperature.
-
Washing: The resin is washed three times with 1 mL of 20 mM sodium acetate, pH 4.0, to remove any remaining unincorporated [35S]-PAPS.
-
Elution and Quantification: The [35S]-labeled CS-A is eluted from the resin with 250 µL of 1.6 M NaCl. The eluate is then mixed with scintillation fluid.
-
Data Analysis: The amount of incorporated [35S] is quantified using a scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Chst15-mediated signaling pathway and the experimental workflow for inhibitor screening.
Caption: Chst15 enzymatic step in chondroitin sulfate E biosynthesis.
Caption: Workflow for the discovery of Chst15 inhibitors.
References
Chst15-IN-1 vs. siRNA-mediated Knockdown of Chst15: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals evaluating methods for inhibiting Carbohydrate Sulfotransferase 15 (Chst15). This document provides a detailed comparison of the small molecule inhibitor Chst15-IN-1 and siRNA-mediated gene knockdown, supported by experimental data and protocols.
Carbohydrate Sulfotransferase 15 (Chst15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), plays a crucial role in various physiological and pathological processes, including neuronal repair, cardiac remodeling, and cancer progression.[1][2][3] Consequently, the targeted inhibition of Chst15 has emerged as a promising therapeutic strategy. This guide offers a comparative analysis of two primary methods for Chst15 inhibition: the chemical inhibitor this compound and siRNA-mediated gene silencing.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA-mediated Knockdown of Chst15 |
| Mechanism of Action | Reversible covalent inhibition of Chst15 enzyme activity.[1][4] | Post-transcriptional gene silencing by mRNA degradation.[5][6] |
| Target Level | Protein | mRNA |
| Specificity | Selective for sulfotransferases.[1] | Highly specific to the CHST15 gene sequence.[5][6] |
| Mode of Delivery | Systemic (e.g., intravenous) or local.[1] | Local (e.g., intratumoral, submucosal injection) or via transfection reagents in vitro.[7][8][9] |
| Onset of Action | Rapid, dependent on pharmacokinetics.[1] | Slower, requires transcription and translation machinery turnover. |
| Duration of Effect | Dependent on drug half-life (short terminal half-life of 1.6 hours in rats for one inhibitor).[1] | Can be transient or stable depending on the delivery method and cell division rate. |
| Potential Off-Target Effects | Inhibition of other closely related glycosaminoglycan (GAG) sulfotransferases.[1][10] | Potential for off-target gene silencing due to sequence similarity. |
Quantitative Performance Data
In Vitro Efficacy
| Method | Cell Line | Concentration/Dose | Readout | Result | Citation |
| This compound | Neu7 astrocytes | 10 µM and 25 µM | Cell-surface CS-E expression | Significant dose-dependent decrease | [1] |
| Chst15 Inhibitor (Compound 34) | In vitro enzyme assay | IC50 | 2.0-2.5 µM against Chst15, Chst11, Ust, and Hs3st1 | [10] | |
| CHST15 siRNA | Human pancreatic cancer cell lines (PANC-1, MIA PaCa-2, Capan-1, Capan-2) | Not specified | CHST15 mRNA expression | Significant inhibition | |
| hCHST15 siRNA | BxPC-3 cells | Not specified | Human CHST15 mRNA knockdown | 86.8% | [11] |
| hCHST15 siRNA | KPC cells | Not specified | Mouse CHST15 mRNA knockdown | 52.0% | [11] |
In Vivo Efficacy
| Method | Animal Model | Dosage | Readout | Result | Citation |
| This compound | Rat | 3.0 mg/kg (i.v.) | Pharmacokinetics | Moderate clearance (21 mL/min/kg), moderate volume of distribution (0.97 L/kg), short terminal half-life (1.6 hours) | [1] |
| CHST15 siRNA | Rats with chronic heart failure | 2µ g/week | Cardiac function and remodeling | Significantly improved LV function and ameliorated cardiac remodeling | [2] |
| CHST15 siRNA | Nude mice with PANC-1 xenograft | Single intratumoral injection | Tumor growth | Almost completely suppressed tumor growth | |
| CHST15 shRNA | Syngeneic mouse model of pancreatic cancer (KPC cells) | Not specified | Tumor growth | Almost completely inhibited | [12] |
Signaling Pathways and Experimental Workflows
The inhibition of Chst15, either by a small molecule inhibitor or by siRNA, impacts downstream signaling pathways implicated in various diseases.
Detailed Experimental Protocols
This compound Inhibition Protocol (In Vitro)
This protocol is based on the methodology for treating Neu7 astrocytes with a Chst15 inhibitor.[1]
Materials:
-
This compound (or other small molecule inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Neu7 astrocyte cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry reagents for detecting cell-surface Chondroitin Sulfate E (CS-E)
Procedure:
-
Cell Seeding: Seed Neu7 astrocytes in appropriate culture vessels and grow to the desired confluency (e.g., 80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the final desired concentrations (e.g., 10 µM and 25 µM). Include a vehicle control (DMSO alone) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Chst15 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
After incubation, wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with an antibody specific for CS-E.
-
Analyze the cell-surface expression of CS-E using a flow cytometer.
-
siRNA-mediated Knockdown of Chst15 Protocol (In Vitro)
This is a general protocol for siRNA transfection in a 6-well plate format, which can be adapted for specific cell lines.[9][13]
Materials:
-
CHST15-specific siRNA duplex
-
Control (scrambled) siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Antibiotic-free normal growth medium with serum
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Solution A: For each well, dilute 20-80 pmol of CHST15 siRNA or control siRNA into 100 µl of serum-free medium.
-
Solution B: For each well, dilute 2-8 µl of siRNA transfection reagent into 100 µl of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA transfection medium.
-
Aspirate the medium.
-
Add 0.8 ml of siRNA transfection medium to each tube containing the siRNA-lipid complexes.
-
Add the entire volume of the siRNA-lipid complex mixture to the respective wells.
-
-
Incubation:
-
Incubate the cells for 5-7 hours at 37°C.
-
Add 1 ml of normal growth medium containing 2 times the normal serum and antibiotic concentration to each well without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.
-
-
Post-Transfection:
-
Aspirate the medium and replace it with fresh normal growth medium.
-
-
Analysis: Assay for gene knockdown and downstream effects 24-72 hours after the initial transfection. This can be done by:
-
RT-qPCR: To quantify the reduction in CHST15 mRNA levels.
-
Western Blot: To assess the reduction in Chst15 protein levels.
-
Functional Assays: To measure changes in cell proliferation, migration, or other relevant phenotypes.
-
Concluding Remarks
The choice between this compound and siRNA-mediated knockdown of Chst15 depends on the specific research question and experimental context. This compound offers a rapid and reversible method of inhibiting enzyme function, making it suitable for studying the acute effects of Chst15 inhibition. Its systemic delivery potential also makes it attractive for in vivo studies. However, the potential for off-target effects on other sulfotransferases should be considered.
In contrast, siRNA-mediated knockdown provides a highly specific method to reduce Chst15 expression at the genetic level. This approach is ideal for elucidating the specific roles of Chst15 without directly affecting the activity of other proteins. The duration of the effect can be longer-lasting, particularly with stable transfection methods. However, delivery can be a challenge, especially in vivo, and the onset of action is slower.
Ultimately, a comprehensive understanding of Chst15 function may be best achieved by employing both methodologies in a complementary fashion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small interfering RNA therapy against carbohydrate sulfotransferase 15 inhibits cardiac remodeling in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - CHST15 [maayanlab.cloud]
- 4. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Add-on multiple submucosal injections of the RNA oligonucleotide GUT-1 to anti-TNF antibody treatment in patients with moderate-to-severe ulcerative colitis: an open-label, proof-of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scbt.com [scbt.com]
- 10. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 11. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Chst15-IN-1 with Chemotherapy in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential synergistic effects of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15), when used in combination with conventional chemotherapy in cancer models. Due to the limited availability of public data on this compound in combination with chemotherapy, this guide draws upon the established role of Chst15 in the tumor microenvironment, preclinical and clinical findings with Chst15-targeting siRNA, and compares its potential with other emerging tumor microenvironment (TME)-modulating agents.
Introduction to Chst15 Inhibition in Cancer Therapy
Carbohydrate Sulfotransferase 15 (Chst15) is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan.[1][2] CS-E is a critical component of the extracellular matrix and is overexpressed in various cancers, contributing to a pro-tumorigenic microenvironment that promotes tumor growth, invasion, and metastasis.[1][2] Inhibition of Chst15 is a novel therapeutic strategy aimed at disrupting the supportive TME, thereby potentially sensitizing cancer cells to chemotherapy and inhibiting tumor progression.[2]
This compound is a selective small molecule inhibitor of Chst15.[3] By blocking Chst15, this compound reduces the sulfation of chondroitin sulfate, which can alter the biochemical and physical properties of the tumor microenvironment.[2][3]
Synergistic Potential of this compound with Chemotherapy: A Hypothesis
While direct preclinical data on the synergistic effects of this compound with chemotherapy is not yet publicly available, studies involving Chst15 silencing using siRNA (STNM01) in pancreatic cancer provide a strong rationale for this combination. A phase I/IIa clinical trial of STNM01 in combination with the chemotherapeutic agent S-1 in patients with unresectable pancreatic cancer demonstrated promising results, including prolonged survival and enhanced T cell infiltration into the tumor.[4] This suggests that inhibition of Chst15 can remodel the tumor stroma, making it more accessible to and effective for chemotherapy.
The hypothesized synergistic mechanism involves:
-
Disruption of the Dense Stroma: Chst15 inhibition can reduce the dense fibrotic stroma characteristic of many tumors, such as pancreatic cancer, thereby improving the penetration and efficacy of chemotherapeutic agents.[4][5]
-
Modulation of Cell Signaling: By altering the extracellular matrix, Chst15 inhibition may disrupt signaling pathways that promote cancer cell survival and chemoresistance.
-
Enhanced Anti-Tumor Immunity: Remodeling of the tumor microenvironment through Chst15 inhibition can lead to increased infiltration of cytotoxic T lymphocytes, which can work in concert with chemotherapy to eliminate cancer cells.[4][5][6]
Comparative Analysis: this compound vs. Alternative TME-Targeting Agents
Several small molecule inhibitors targeting different components of the tumor microenvironment are in preclinical and clinical development. This section compares the hypothesized action of this compound with these alternatives.
| Target | Inhibitor Class | Mechanism of Action | Potential Synergy with Chemotherapy |
| Chst15 | Small Molecule Inhibitor (e.g., this compound) | Inhibits chondroitin sulfate E synthesis, remodeling the tumor stroma.[2][3] | Improved drug delivery, disruption of pro-survival signaling, enhanced anti-tumor immunity.[4] |
| VEGFR-2 | Tyrosine Kinase Inhibitor (e.g., Fruquintinib) | Inhibits angiogenesis, cutting off the tumor's blood supply.[7][8] | Potentiates the cytotoxic effects of chemotherapy by limiting nutrient and oxygen supply to the tumor. |
| TGF-β Receptor | Kinase Inhibitor | Blocks TGF-β signaling, which is involved in fibrosis, immunosuppression, and metastasis.[9] | Overcomes chemoresistance by preventing epithelial-mesenchymal transition (EMT) and reducing stromal density. |
| AHR | Small Molecule Inhibitor | Modulates the aryl hydrocarbon receptor, influencing tumor metabolism and chemoresistance.[10] | Can sensitize pancreatic cancer cells to gemcitabine by altering gene expression related to drug metabolism.[10] |
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound with chemotherapy, the following experimental protocols are recommended.
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent (e.g., doxorubicin for breast cancer, gemcitabine for pancreatic cancer) individually and in combination, and to calculate the Combination Index (CI) to assess synergy.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the chemotherapeutic agent, and a combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., PANC-1) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound and chemotherapeutic agent in combination
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, excise tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
-
Optional: Perform immunohistochemical analysis of tumor tissues to assess changes in the tumor microenvironment (e.g., collagen deposition, immune cell infiltration).
-
Visualizations
Caption: Chst15 signaling pathway and points of intervention.
Caption: In vitro synergy assessment workflow.
Caption: In vivo xenograft study workflow.
Conclusion
Inhibition of Chst15 represents a promising strategy to target the tumor microenvironment and overcome chemoresistance. While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently lacking, the strong preclinical and clinical data for Chst15 siRNA in combination with chemotherapy provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to generating the necessary data to validate this therapeutic approach. A comprehensive evaluation of this compound in combination with various chemotherapeutic agents across different cancer models is warranted to fully elucidate its potential as a valuable component of future cancer combination therapies.
References
- 1. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STNM01, the RNA oligonucleotide targeting carbohydrate sulfotransferase 15, as second-line therapy for chemotherapy-refractory patients with unresectable pancreatic cancer: An open label, phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitor BAY synergizes with gemcitabine through AHR inhibition in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Chst15-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action for Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15), across various cell types implicated in cancer, fibrosis, and neuronal injury. By objectively comparing its performance with alternative inhibitory strategies and providing detailed experimental data and protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the CHST15 pathway.
Executive Summary
Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), plays a critical role in the composition of the extracellular matrix. Dysregulation of CHST15 activity is implicated in the progression of numerous diseases. This compound has emerged as a key small molecule inhibitor for studying the biological functions of CHST15 and for potential therapeutic development. This guide presents a comparative analysis of this compound's effects in cancer, fibrotic, and neuronal cell models, alongside detailed methodologies for reproducing and expanding upon these findings.
Comparative Performance of CHST15 Inhibition
The primary alternative to small molecule inhibitors like this compound for reducing CHST15 activity in a research setting is RNA interference (siRNA). The following tables summarize the quantitative effects of CHST15 inhibition across different cell types, using siRNA-mediated knockdown as a benchmark for the expected efficacy of potent inhibition.
Table 1: Effects of CHST15 Inhibition on Cancer Cell Lines
| Cell Line | Inhibition Method | Key Quantitative Finding | Reference |
| PANC-1 (Pancreatic) | siRNA | 85% reduction in CHST15 mRNA at 48h | [1] |
| MIA PaCa-2 (Pancreatic) | siRNA | 75% reduction in CHST15 mRNA at 48h | [2] |
| Capan-1 (Pancreatic) | siRNA | 42% reduction in CHST15 mRNA at 48h | [2] |
| Capan-2 (Pancreatic) | siRNA | 36% reduction in CHST15 mRNA at 48h | [2] |
| TE-1 (Esophageal) | shRNA | Significant inhibition of cell proliferation and induction of apoptosis | [3] |
| BxPC-3 (Pancreatic) | siRNA | 86.8% knockdown of human CHST15 mRNA | [4] |
| KPC (Mouse Pancreatic) | siRNA | 52.0% knockdown of mouse CHST15 mRNA | [4] |
Table 2: Effects of CHST15 Inhibition on Fibrotic Cell Lines
| Cell Line | Inhibition Method | Key Quantitative Finding | Reference |
| Human Colonic Fibroblasts (CCD-18Co) | siRNA | Significant reduction in CHST15 mRNA with 50 pM concentration | [5] |
| Human Lung Fibroblasts | siRNA | Significant reduction of fibrosis-related genes (αSMA, CTGF, LOXL2) | [6] |
Table 3: Effects of CHST15 Inhibition on Neuronal Cell Lines
| Cell Line | Inhibition Method | Key Quantitative Finding | Reference |
| Neu7 Astrocytes | This compound (10 and 25 µM) | Significant dose-dependent decrease in cell-surface CS-E expression | [7] |
| Primary Astrocytes | siRNA (lentiviral shRNA) | Varying knockdown levels (20% to >90%) for different target genes | [8] |
Table 4: In Vitro Inhibitory Activity of Small Molecule CHST15 Inhibitors
| Compound | IC50 (in vitro enzyme assay) | Reference |
| This compound (Compound 34) | 2.0-2.5 µM | [9][10] |
| Compound 5 | 23 µM | [9][10] |
| Compound 19 | 39 µM | [9][10] |
Signaling Pathways Modulated by CHST15 Inhibition
CHST15 activity, through the production of CS-E, influences several key signaling pathways involved in cell proliferation, apoptosis, and migration. The following diagrams illustrate these pathways in different cellular contexts.
References
- 1. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small interfering RNA therapy against carbohydrate sulfotransferase 15 inhibits cardiac remodeling in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHST15 promotes the proliferation of TE-1 cells via multiple pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-tumoral administration of CHST15 siRNA remodels tumor microenvironment and augments tumor-infiltrating T cells in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 10. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Small-Molecule Inhibitors of Glycosaminoglycan Sulfotransferases
A Comparative Guide for Researchers and Drug Development Professionals
Glycosaminoglycan (GAG) sulfotransferases are a family of Golgi-resident enzymes crucial for the biosynthesis of GAGs, complex polysaccharides that play pivotal roles in a vast array of biological processes. The specific sulfation patterns on GAG chains, such as heparan sulfate (HS) and chondroitin sulfate (CS), act as a "sulfation code" that mediates interactions with a wide range of proteins, thereby regulating cell signaling, development, and various disease states. The development of small-molecule inhibitors targeting these enzymes offers powerful tools to dissect GAG function and holds therapeutic promise for diseases ranging from cancer to neurodegenerative disorders. This guide provides a critical review and comparison of currently identified small-molecule inhibitors of GAG sulfotransferases, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Small-Molecule Inhibitors
The landscape of small-molecule inhibitors for GAG sulfotransferases is still emerging, with a limited number of well-characterized compounds. This section provides a comparative summary of notable inhibitors, focusing on their target specificity and potency.
| Inhibitor Name/Scaffold | Target Sulfotransferase(s) | Other GAG Sulfotransferases Inhibited | Cytosolic Sulfotransferases Inhibited | IC50 Values (µM) | Notes |
| Inhibitor 34 | Chst15 (CS-E) | Chst11 (C4ST-1), Ust (C2ST), Hs3st1 (HS3ST1) | Sult1e1, Sult2b1a, Sult2b1b (significantly lower potency) | Chst15, Chst11, Ust, Hs3st1: 2.0-2.5 Sult1e1, Sult2b1a, Sult2b1b: 19-42 | A selective, cell-permeable inhibitor identified through HTS. Shows a clear preference for GAG sulfotransferases over cytosolic sulfotransferases.[1][2] |
| Rottlerin | HS2ST | Not extensively profiled against other GAG sulfotransferases | Potent inhibitor of PKCδ (IC50: 3-6 µM) and other kinases.[3][4] | HS2ST: 6.4 | A protein kinase inhibitor found to also inhibit HS2ST, likely through competition with the PAPS co-factor.[3] Its lack of specificity is a major drawback. |
| Surfen | General GAG antagonist | Does not directly inhibit the enzyme's catalytic site | Not an enzyme inhibitor | IC50 for inhibiting FGF2 binding to cells: ~2.0 µM [5]. IC50 for inhibiting cell attachment: 3 µM [2]. | A heparan sulfate antagonist that functions by binding to GAG chains, thereby blocking protein-GAG interactions rather than inhibiting the sulfotransferase directly.[2][6] |
| Oxindole-based RAF kinase inhibitors | HS2ST | Not specified | Inhibit RAF kinases | Not specified | Identified in a screen for HS2ST inhibitors, suggesting a potential for repurposing kinase inhibitors.[7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of GAG sulfotransferase inhibitors. Below are representative protocols for key assays used in their characterization.
Protocol 1: In Vitro Sulfotransferase Activity Assay using [³⁵S]-PAPS
This radioisotope-based assay directly measures the transfer of a radiolabeled sulfate group from the donor [³⁵S]-3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]-PAPS) to a GAG acceptor substrate.
Materials:
-
Recombinant GAG sulfotransferase
-
GAG acceptor substrate (e.g., chondroitin, heparan sulfate)
-
[³⁵S]-PAPS (specific activity ~1-3 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM CaCl₂, and 1 mM DTT
-
Stop Solution: 100 mM Tris-HCl, pH 7.5, containing 20 mM EDTA
-
DEAE-Sephadex A-25 resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
25 µL of 2x Assay Buffer
-
5 µL of GAG acceptor substrate (e.g., 1 mg/mL)
-
x µL of inhibitor dissolved in DMSO (or DMSO for control)
-
Recombinant enzyme (e.g., 1 µg)
-
Make up to 45 µL with nuclease-free water.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of [³⁵S]-PAPS (final concentration ~1 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
To separate the radiolabeled GAG product from unincorporated [³⁵S]-PAPS, apply the reaction mixture to a DEAE-Sephadex A-25 mini-column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Wash the column extensively with wash buffer to remove unbound [³⁵S]-PAPS.
-
Elute the radiolabeled GAG product with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl).
-
Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the [³⁵S]-PAPS and the incorporated radioactivity. For inhibitor studies, calculate the percent inhibition relative to the control and determine the IC50 value.[8][9]
Protocol 2: Fluorescence-Based High-Throughput Screening (HTS) Assay
This is a coupled-enzyme assay suitable for HTS of large compound libraries. The activity of the GAG sulfotransferase is linked to the production of a fluorescent signal.
Materials:
-
Recombinant GAG sulfotransferase (e.g., Chst15)
-
GAG acceptor substrate (e.g., Chondroitin Sulfate-A)
-
PAPS (non-radiolabeled)
-
Coupling enzyme: Aryl sulfotransferase (e.g., SULT1C1)
-
Fluorogenic substrate for the coupling enzyme (e.g., 4-methylumbelliferyl sulfate, MUS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Stop Solution: e.g., 0.1 M glycine-NaOH, pH 10.5
-
384-well black microplates
-
Fluorescence plate reader (Excitation/Emission ~365/450 nm for 4-methylumbelliferone)
Procedure:
-
Dispense a small volume (e.g., 50 nL) of test compounds dissolved in DMSO into the wells of a 384-well plate.
-
Prepare a reaction mixture containing the GAG sulfotransferase, GAG acceptor substrate, PAPS, coupling enzyme (SULT1C1), and the fluorogenic substrate (MUS) in the assay buffer.
-
Dispense the reaction mixture into the wells of the microplate to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the Stop Solution. The high pH also enhances the fluorescence of the product, 4-methylumbelliferone (MU).
-
Read the fluorescence intensity in each well using a plate reader.
-
The activity of the GAG sulfotransferase is inversely proportional to the fluorescence signal. In the presence of an inhibitor, Chst15 activity is reduced, leading to less PAP production. Consequently, the coupling enzyme SULT1C1 has less PAP to utilize for the reverse reaction that generates the fluorescent product MU from MUS. Therefore, lower fluorescence indicates higher inhibition.
-
Calculate the percent inhibition for each compound and identify primary hits. Confirmed hits can be further characterized using dose-response curves to determine IC50 values.[1][10][11][12][13]
Visualization of Key Pathways and Workflows
Understanding the biological context of GAG sulfotransferase inhibition is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate the GAG biosynthesis pathway and the role of GAG sulfation in key signaling pathways.
References
- 1. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfen, a small molecule antagonist of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Antagonist of Cell Surface Glycosaminoglycans Restricts Mouse Embryonic Stem Cells in a Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfen, a small molecule antagonist of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A fluorescence-based high-throughput assay to identify inhibitors of tyrosylprotein sulfotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the translational potential of Chst15-IN-1 for human diseases
An Evaluation of the Translational Potential of Chst15-IN-1 for Human Diseases: A Comparative Guide
Introduction
Carbohydrate sulfotransferase 15 (Chst15) is a key enzyme that catalyzes the transfer of a sulfate group to position 6 of N-acetylgalactosamine 4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains. This action produces a specific, highly sulfated motif known as chondroitin sulfate E (CS-E).[1][2] Under normal physiological conditions, Chst15 plays a role in maintaining the structure and function of the extracellular matrix (ECM).[3] However, the dysregulation and over-expression of Chst15 have been implicated in the pathophysiology of several human diseases, most notably fibrosis and cancer.[3][4]
In fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease, excessive Chst15 activity leads to the accumulation of CS-E-rich proteoglycans in the ECM. This contributes to tissue stiffening, chronic inflammation, and organ dysfunction.[3] In oncology, the modified tumor microenvironment created by aberrant Chst15 activity can promote tumor cell invasion and metastasis.[3] Consequently, the targeted inhibition of Chst15 has emerged as a promising therapeutic strategy.
This guide provides a comparative analysis of the leading small molecule inhibitor, This compound , and its primary therapeutic alternative, Chst15 siRNA . It evaluates their mechanisms of action, performance in preclinical and clinical settings, and overall translational potential for researchers, scientists, and drug development professionals.
Comparative Analysis of Chst15 Inhibitors
The two leading strategies for inhibiting Chst15 function are a small molecule approach with this compound and a gene-silencing approach using small interfering RNA (siRNA).
| Feature | This compound (Compound 34 / BJC-934) | Chst15 siRNA (STNM01 / GUT-1) |
| Modality | Small Molecule Inhibitor | RNA Interference (RNAi) Therapeutic |
| Target | Chst15 Enzyme | Chst15 messenger RNA (mRNA) |
| Mechanism of Action | Reversible covalent inhibitor that competitively binds to the 3'-phosphoadenosine 5'-phosphosulfate (PAPS) binding site of the Chst15 enzyme, preventing the sulfation of chondroitin sulfate.[1][2] | A synthetic double-stranded RNA oligonucleotide that triggers the degradation of Chst15 mRNA, preventing the translation and synthesis of the Chst15 enzyme.[4][5] |
| Potential Indications | Fibrosis, Spinal Cord Injury, Cancer.[3][6] | Crohn's Disease (Fibrosis), Ulcerative Colitis, Cancer.[4][5] |
| Development Stage | Preclinical | Phase 1 Clinical Trials (Crohn's Disease).[5] |
Performance Data Summary
The following tables summarize key quantitative data for this compound and Chst15 siRNA from published experimental studies.
Table 1: In Vitro & Pharmacokinetic Data
| Parameter | This compound (Compound 34) | Chst15 siRNA (STNM01) | Source |
| Inhibition Constant (Ki) | 0.77 µM (vs. PAPS) 1.43 µM & 2.45 µM (vs. CS-A) | Not Applicable (mRNA knockdown) | [2] |
| IC50 (vs. other sulfotransferases) | 2.0 - 2.5 µM (for Chst11, Ust, Hs3st1) | Not Applicable | [1][2] |
| Cellular Activity | 67.8% reduction in CS-E motif at 25 µM in Neu7 astrocytes.[2] | Dose-dependent reduction of Chst15 mRNA in human colon fibroblasts.[4] | [2][4] |
| Clearance (rat, IV) | 21 mL/min/kg | Not Applicable (local administration) | [6] |
| Volume of Distribution (Vd) | 0.97 L/kg | Not Applicable | [6] |
| Terminal Half-life (t½) | 1.6 hours | Not Applicable | [6] |
| Plasma Concentration (human) | Not Available | Undetectable after local endoscopic submucosal injection.[5] | [5] |
Table 2: In Vivo Efficacy Data
| Disease Model | This compound (BJC-934) | Chst15 siRNA | Source |
| Spinal Cord Injury (rat) | Promoted motor function restoration and nerve tissue regeneration. Reduced glial scar formation and inflammation. | Not Reported | [2] |
| DSS-Induced Colitis (mouse) | Not Reported | Significantly reduced Chst15 mRNA, serum IL-6, Disease Activity Index (DAI), and collagen deposition. Enhanced mucosal healing.[4] | [4] |
| Crohn's Disease (human, Phase 1) | Not Tested | Well-tolerated with no drug-related adverse effects. 7 of 9 treated subjects showed a reduction in segmental SES-CD score. Histological analysis revealed reduced fibrosis.[5] | [5] |
Experimental Protocols
In Vitro [³⁵S]-PAPS Radioisotope Enzyme Assay for Chst15 Activity
This direct enzyme assay measures the incorporation of a radiolabeled sulfate group from [³⁵S]-PAPS into a chondroitin sulfate acceptor substrate.
Materials:
-
Recombinant human Chst15 enzyme
-
Acceptor Substrate: Chondroitin Sulfate A (CS-A)
-
Donor Substrate: [³⁵S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate)
-
Reaction Buffer: 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl₂, 20 mM reduced glutathione
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
DEAE-Sephadex A-25 resin or equivalent for column chromatography
-
Scintillation fluid and counter
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 50 µL final volume, combine:
-
50 mM imidazole-HCl buffer (pH 6.8)
-
10 mM CaCl₂
-
20 mM reduced glutathione
-
0.5 µmol/mL (as galactosamine) Chondroitin Sulfate A
-
1 µM [³⁵S]PAPS (approx. 5.0 x 10⁵ cpm)
-
Desired concentration of this compound (or vehicle control, e.g., DMSO)
-
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for 10-15 minutes at 37°C.
-
Initiate Reaction: Add 2–5 µL of recombinant Chst15 enzyme to the mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 20-60 minutes.
-
Terminate Reaction: Stop the reaction by heating at 100°C for 5 minutes or by adding 1 mL of chloroform/methanol/water (30:60:8 v/v).
-
Isolate Product: Separate the [³⁵S]-labeled chondroitin sulfate product from the unreacted [³⁵S]-PAPS. This is typically done using a mini-column packed with DEAE-Sephadex A-25 resin.
-
Apply the terminated reaction mixture to the column.
-
Wash the column with a low-salt buffer (e.g., chloroform/methanol/water) to remove unreacted substrate.
-
Elute the [³⁵S]-labeled chondroitin sulfate product with a high-salt buffer (e.g., 90 mM ammonium acetate in methanol).
-
-
Quantify Radioactivity: Collect the eluate directly into a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Compare the CPM of inhibitor-treated samples to the vehicle control to determine the percent inhibition. For IC50 determination, perform the assay with a range of inhibitor concentrations and fit the data to a dose-response curve.
In Vivo DSS-Induced Colitis Model for Efficacy Testing
This model is used to induce acute or chronic colitis in mice, which pathologically resembles human ulcerative colitis, including the development of fibrosis.
Materials:
-
Specific pathogen-free C57BL/6 mice (female, 7-9 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000
-
Chst15 siRNA or negative control siRNA
-
Delivery vehicle (e.g., atelocollagen for intraperitoneal injection or saline for submucosal injection)
Protocol for Chronic Colitis Model:
-
Induction of Colitis: Administer 2.0% (w/v) DSS in the drinking water to mice for 5 consecutive days. Then, provide regular drinking water. Repeat this cycle two more times to establish a chronic inflammation and fibrotic state.
-
Preparation of siRNA Formulation: For intraperitoneal (i.p.) administration, complex Chst15 siRNA with atelocollagen according to the manufacturer's instructions. A typical dose might be 10 nmol/kg.
-
siRNA Administration:
-
Systemic (i.p.): Following the first DSS cycle, administer the Chst15 siRNA-atelocollagen complex via intraperitoneal injection. Repeat the administration every 4 days (e.g., on days 6, 10, 14, 18).[4]
-
Local (Submucosal): Alternatively, after fibrotic lesions are established, a single dose of naked siRNA can be injected directly into the colon wall via endoscopy.[4]
-
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: At the end of the study (e.g., day 19 or later), sacrifice the animals.[4]
-
Macroscopic Evaluation: Measure colon length and score for visible damage.
-
Histology: Collect colon tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition (fibrosis).
-
Gene Expression: Extract RNA from colon tissue and perform qRT-PCR to measure the expression levels of Chst15, and markers for fibrosis (e.g., Acta2 [α-SMA], Col1a1) and inflammation (e.g., Il6, Tnf).
-
Protein Analysis: Perform Western blotting or immunohistochemistry to assess the protein levels of Chst15, α-SMA, and collagen.
-
Signaling Pathways and Experimental Workflows
Chst15 Signaling in Fibrosis
The diagram below illustrates the central role of Chst15 in the fibrotic process. Pro-fibrotic stimuli upregulate Chst15, which increases the production of CS-E. This remodels the extracellular matrix, promoting fibroblast activation and collagen deposition, creating a self-amplifying loop that drives disease progression.
General Workflow for Chst15 Inhibitor Evaluation
The following diagram outlines a typical pipeline for the discovery and preclinical validation of novel Chst15 inhibitors, moving from initial screening to in vivo efficacy studies.
Conclusion
The evaluation of this compound and its comparison with Chst15 siRNA highlight two distinct but promising therapeutic avenues for diseases driven by fibrosis.
This compound has demonstrated potent and selective inhibition of GAG sulfotransferases at the enzymatic level.[1][2] Its low micromolar to high nanomolar inhibition constants and favorable preclinical pharmacokinetics in rats suggest it is a viable lead compound.[2][6] The small molecule nature of this compound offers potential advantages in manufacturing and formulation for systemic delivery. Its demonstrated efficacy in a rat model of spinal cord injury underscores its potential to address unmet needs in neurological repair.[2]
Conversely, Chst15 siRNA (STNM01) is more advanced in the development pipeline, having completed a Phase 1 clinical trial in Crohn's disease patients.[5] The trial confirmed that local administration is safe and can achieve a clinically meaningful reduction in fibrosis.[5] This approach validates Chst15 as a therapeutic target in human disease. However, the current reliance on local, endoscopic delivery may limit its application to accessible tissues like the GI tract.
References
- 1. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 2. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CHST15 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pivotal Role of Carbohydrate Sulfotransferase 15 in Fibrosis and Mucosal Healing in Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Chst15-IN-1
For researchers, scientists, and drug development professionals, the following provides crucial safety and logistical guidance for the handling, storage, and disposal of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Adherence to these procedures is paramount to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling research-grade chemicals should be strictly followed. The recommended personal protective equipment includes:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound, either in solid or solution form. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect from spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If there is a risk of aerosolization or if working with large quantities, a fume hood should be used. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any damage. Ensure the container is tightly sealed.
Storage: this compound is typically supplied as a solid or in a DMSO solution. Proper storage is critical to maintain its stability and efficacy.
| Form | Storage Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Preparation of Solutions:
-
Allow the compound to reach room temperature before opening the container to prevent condensation.
-
This compound is soluble in DMSO.[1] For experimental use, prepare a stock solution in DMSO and then dilute with the appropriate cell culture medium or buffer.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and appropriately labeled chemical waste container. Do not pour down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Experimental Protocols
This compound is utilized in various assays to study the role of Chst15 and the effects of its inhibition. Below are summaries of key experimental methodologies.
In vitro Chst15 Enzyme Activity Assay
This assay measures the enzymatic activity of Chst15 and the inhibitory effect of this compound.
Principle: The assay relies on the transfer of a sulfate group from a donor to a chondroitin sulfate acceptor. The activity can be quantified using a fluorescence-based method or a radioisotope-labeling assay.
Methodology (Fluorescence-based):
-
Prepare a reaction mixture containing recombinant Chst15 enzyme, the chondroitin sulfate A (CS-A) acceptor, and the sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS).
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C.
-
The production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the sulfotransferase reaction, is coupled to a second enzyme that generates a fluorescent signal.
-
Measure the fluorescence intensity to determine the rate of the reaction and the inhibitory potency of this compound.
Cell-Based Assay for Chondroitin Sulfate-E (CS-E) Expression
This assay evaluates the effect of this compound on the production of CS-E on the cell surface.
Principle: Chst15 is responsible for the sulfation of chondroitin sulfate A to form chondroitin sulfate E. Inhibition of Chst15 will lead to a decrease in cell-surface CS-E levels.
Methodology:
-
Culture cells that express Chst15 (e.g., Neu7 astrocytes) in appropriate cell culture plates.[2]
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).[2]
-
Fix the cells and stain with an antibody specific for CS-E.
-
Use a secondary antibody conjugated to a fluorescent marker.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the levels of cell-surface CS-E. A dose-dependent decrease in fluorescence indicates the inhibitory activity of this compound.[2]
Axonal Growth Inhibition Assay (Boundary Assay)
This assay assesses the ability of this compound to reverse the inhibitory effect of chondroitin sulfate proteoglycans (CSPGs) on axonal growth.
Principle: After spinal cord injury, CSPGs, particularly those containing CS-E, create an inhibitory environment that prevents nerve regeneration.[3][4][5] By inhibiting Chst15, this compound reduces CS-E levels, thereby diminishing the inhibitory nature of CSPGs.
Methodology:
-
Culture neurons (e.g., dorsal root ganglion neurons) on a substrate.
-
Create a "boundary" on the substrate using purified CSPGs from astrocytes.
-
In a parallel experiment, use CSPGs purified from astrocytes that have been treated with this compound.
-
Observe and quantify the extent of neurite outgrowth across the CSPG boundary.
-
An increase in the number and length of neurites crossing the boundary in the presence of CSPGs from this compound-treated cells indicates a reversal of the inhibitory effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Chst15 and the experimental workflow for assessing the efficacy of this compound.
Caption: Mechanism of this compound in promoting axonal regeneration.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. This compound, CAS 2158198-77-5 (HY-124704-10.1) | Szabo-Scandic [szabo-scandic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
